molecular formula C7H6N2O B023979 1H-Pyrrolo[2,3-b]pyridine 7-oxide CAS No. 55052-24-9

1H-Pyrrolo[2,3-b]pyridine 7-oxide

Numéro de catalogue: B023979
Numéro CAS: 55052-24-9
Poids moléculaire: 134.14 g/mol
Clé InChI: FAVRAFCMCYLLEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1H-Pyrrolo[2,3-b]pyridine 7-Oxide (CAS 55052-24-9), also known as 7-azaindole-7-oxide, is a versatile and valuable building block in organic and medicinal chemistry. This heterocyclic compound serves as a crucial precursor for the regioselective functionalization of the 7-azaindole scaffold, a structure recognized as a bioisostere of purines and indoles. Key Research Applications: • Medicinal Chemistry & Kinase Inhibitor Development: The 7-azaindole core is a privileged structure in drug discovery, featured in FDA-approved kinase inhibitors. This N-oxide intermediate enables efficient synthesis of novel derivatives for structure-activity relationship (SAR) studies, particularly targeting kinases such as CSF1R, B-Raf, and JAK3 . • Regioselective Synthesis: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, allowing for challenging C-4 functionalization, such as chlorination and fluorination, which are difficult to achieve via direct methods . This is pivotal for creating diverse compound libraries. • Material Science & Coordination Chemistry: 7-Azaindole derivatives are used in inorganic chemistry to synthesize luminescent mononuclear and polynuclear complexes with potential applications in organic light-emitting devices (OLEDs) . Handling and Storage: This air-sensitive compound is supplied as a white to light yellow powder. For optimal stability, it is recommended to store in a cool, dark place under inert gas . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-9-5-1-2-6-3-4-8-7(6)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVRAFCMCYLLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314807
Record name 7H-Pyrrolo[2,3-b]pyridin-7-ol
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-24-9
Record name 7H-Pyrrolo[2,3-b]pyridin-7-ol
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Record name 7-Azaindole N-oxide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridine 7-oxide, also widely known as 7-azaindole N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, a privileged scaffold in numerous biologically active molecules, the N-oxide variant presents unique chemical properties and reactivity that make it a valuable intermediate and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Furthermore, it explores the role of the 7-azaindole scaffold, for which the N-oxide is a key synthetic precursor, in the inhibition of critical signaling pathways relevant to drug development, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway.

Core Chemical Properties

This compound is a solid, white to light brown crystalline powder. Its fundamental chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][3]
Appearance White to light yellow powder/crystal
Melting Point 141.0 to 145.0 °C
Purity >95.0% (GC)
CAS Number 55052-24-9[1][3]
Table 2: Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the pyrrolo[2,3-b]pyridine core are expected to show distinct signals. The presence of the N-oxide is likely to induce downfield shifts of the protons on the pyridine ring compared to the parent 7-azaindole.
¹³C NMR Nine distinct carbon signals are anticipated. The carbons of the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the N-oxide group.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 134 is expected. A characteristic fragmentation pattern for N-oxides involves the loss of an oxygen atom, which would result in a significant peak at m/z 118, corresponding to the 7-azaindole cation.

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound involves the direct N-oxidation of 7-azaindole.

A general procedure for the N-oxidation of 7-azaindole involves its reaction with an oxidizing agent in a suitable organic solvent. A common and effective method utilizes hydrogen peroxide.[4]

Materials:

  • 7-azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • Hydrogen peroxide (30% aqueous solution)

  • Organic solvent (e.g., tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether)[4]

Procedure:

  • Dissolve 7-azaindole in the chosen organic solvent in a reaction vessel equipped with a stirrer and a cooling bath.

  • Cool the solution to a temperature between 5-15 °C.[4]

  • Slowly add hydrogen peroxide to the cooled solution. The molar ratio of 7-azaindole to hydrogen peroxide is typically in the range of 1:1.1 to 1:2.[4]

  • Maintain the reaction mixture at 5-15 °C with continuous stirring for a period of 2 to 5 hours.[4]

  • Upon completion of the reaction, the product, this compound, can be isolated and purified using standard techniques such as crystallization or chromatography.

G cluster_synthesis Synthesis of this compound Start 7-Azaindole Product This compound Start->Product Oxidation Reagents Hydrogen Peroxide Organic Solvent (THF) Reagents->Product Conditions 5-15 °C 2-5 hours Conditions->Product

Figure 1: Synthetic workflow for the N-oxidation of 7-azaindole.

Reactivity

The N-oxide functionality significantly influences the reactivity of the 7-azaindole scaffold, particularly the pyridine ring. It serves as a valuable handle for further functionalization.

  • Activation of the Pyridine Ring: The N-oxide group activates the pyridine ring, making it more susceptible to nucleophilic substitution, especially at the C4 position. This reactivity is exploited in the synthesis of 4-substituted 7-azaindole derivatives.[4]

  • Ligand in Catalysis: this compound can act as a ligand in metal-catalyzed reactions. For instance, it has been shown to be an effective promoter in copper-catalyzed N-arylation of azoles in Ullmann-type couplings.[5]

Role in Drug Development and Signaling Pathways

The 7-azaindole scaffold is a well-established "privileged fragment" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] The pyridine nitrogen and the pyrrole NH group can form bidentate hydrogen bonds with the hinge region of many kinases, mimicking the binding of adenine in ATP.[6] this compound is a key intermediate in the synthesis of many of these kinase inhibitors.

Inhibition of the FGFR4 Signaling Pathway

One of the key signaling pathways targeted by 7-azaindole derivatives is the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway. Aberrant activation of this pathway is implicated in the progression of various cancers, including hepatocellular carcinoma.[7][8]

The FGFR4 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF), such as FGF19, to the FGFR4 receptor, a process facilitated by the co-receptor Klotho Beta (KLB). This binding event leads to the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. The phosphorylated receptor then recruits and phosphorylates adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[9]

7-azaindole-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and thereby blocking the entire downstream signaling cascade.

G cluster_pathway FGFR4 Signaling Pathway and Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB KLB KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR4 Inhibition

Figure 2: Inhibition of the FGFR4 signaling pathway by 7-azaindole derivatives.

Conclusion

This compound is a compound with significant synthetic utility and potential biological relevance. Its chemical properties, particularly the reactivity conferred by the N-oxide group, make it a valuable building block for the synthesis of complex heterocyclic molecules. The established role of its parent scaffold, 7-azaindole, in the development of potent and selective kinase inhibitors, underscores the importance of the N-oxide as a key intermediate in the discovery of novel therapeutics targeting aberrant cell signaling in diseases such as cancer. Further exploration of the direct biological activities of this compound and its derivatives may unveil new avenues for drug development.

References

7-Azaindole N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Azaindole N-oxide, a heterocyclic compound, is a pivotal building block in medicinal chemistry and a functional molecule in organic synthesis. As a derivative of 7-azaindole, it retains the bioisosteric properties relative to indole, making it a valuable scaffold in drug discovery. The introduction of the N-oxide functional group modifies the electronic properties of the parent molecule, enhancing its utility as a ligand in catalysis and enabling unique chemical transformations. This guide provides an in-depth overview of its chemical identity, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

7-Azaindole N-oxide is chemically known as 1H-Pyrrolo[2,3-b]pyridine 7-oxide. It is commercially available in both anhydrous and hemihydrate forms, which are distinguished by different CAS numbers.

PropertyData (7-Azaindole N-oxide)Data (7-Azaindole N-oxide hemihydrate)
CAS Number 55052-24-9[1][2]1202864-61-6
Molecular Formula C₇H₆N₂O[1]C₇H₆N₂O · 0.5H₂O
Molecular Weight 134.14 g/mol [1]143.14 g/mol
Appearance SolidWhite to off-white powder
Melting Point Not specified102-118 °C[3]
SMILES String [O-][n+]1cccc2cc[nH]c12O.[O-][n+]1cccc2cc[nH]c12.[O-][n+]3cccc4cc[nH]c34
IUPAC Name This compound[1]1H-pyrrolo[2,3-b]pyridine, 7-oxide, hemihydrate

Synthesis of 7-Azaindole N-oxide

The most common method for the synthesis of 7-azaindole N-oxide is the direct oxidation of 7-azaindole.

Experimental Protocol: N-Oxidation of 7-Azaindole

This protocol is based on general procedures for the N-oxidation of pyridine-containing heterocycles.[4]

Materials:

  • 7-Azaindole

  • Hydrogen Peroxide (30% aqueous solution)

  • An organic solvent such as Tetrahydrofuran (THF), Ethylene glycol monomethyl ether (EGME), or Propylene glycol monomethyl ether.[4]

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography equipment).

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in the chosen organic solvent.

  • Reaction Initiation: Cool the solution in an ice bath to between 5-15 °C.[4]

  • Addition of Oxidant: Slowly add hydrogen peroxide (1.1 to 2.0 equivalents) to the stirred solution, maintaining the temperature within the specified range.[4]

  • Reaction Monitoring: Allow the reaction to stir at 5-15 °C for 2-5 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 7-azaindole N-oxide.

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve 7-Azaindole in Organic Solvent B Cool to 5-15 °C A->B C Slowly Add H₂O₂ (1.1-2.0 eq) B->C D Stir for 2-5 hours Monitor by TLC C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify by Chromatography or Recrystallization G->H I 7-Azaindole N-oxide H->I Final Product

Caption: Workflow for the synthesis of 7-azaindole N-oxide.

Applications in Research and Development

Ligand in Catalysis

7-Azaindole N-oxide serves as an effective ligand in transition metal-catalyzed reactions. Its N-oxide moiety can coordinate to metal centers, modulating their reactivity and selectivity. A notable application is in copper-catalyzed N-arylation reactions (a type of Chan-Evans-Lam coupling), where it promotes the formation of C-N bonds under mild conditions.

G catalyst Cu(II) Source intermediate1 [Cu(II)-7-AINO] Complex (Active Catalyst) catalyst->intermediate1 ligand 7-Azaindole N-oxide (7-AINO) ligand->intermediate1 intermediate2 [R¹-Cu(III)-NH₂-R²] Complex intermediate1->intermediate2 Transmetalation nucleophile Nucleophile (R²-NH₂) nucleophile->intermediate2 Coordination boronic_acid Aryl Boronic Acid (R¹-B(OH)₂) boronic_acid->intermediate2 product N-Arylated Product (R¹-NH-R²) intermediate2->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for Cu-catalyzed N-arylation using 7-AINO.

Scaffold for Kinase Inhibitors

The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. It acts as an excellent hinge-binding motif, mimicking the adenine portion of ATP. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, forming two critical hydrogen bonds with the kinase hinge region. While 7-azaindole N-oxide itself is not typically the final active pharmaceutical ingredient, its derivatives are extensively explored as potent and selective kinase inhibitors.

The table below summarizes the activity of selected 7-azaindole derivatives against various protein kinases.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference Cell Line / Assay
8l Haspin14In vitro kinase assay
8g CDK9/CyclinT130In vitro kinase assay
Haspin230In vitro kinase assay
8h CDK9/CyclinT460In vitro kinase assay
Haspin1100In vitro kinase assay
7-AID DDX3 (Helicase)12,690MDA MB-231 cells (MTT)
14,120MCF-7 cells (MTT)
16,960HeLa cells (MTT)

Note: Data is for derivatives of 7-azaindole, not 7-azaindole N-oxide itself. Compound IDs are as reported in the cited literature.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibition hinge Hinge Region substrate Substrate Protein atp_pocket ATP Pocket product Phosphorylated Substrate atp_pocket->product Phosphorylates block X atp ATP atp->hinge Binds inhibitor 7-Azaindole Derivative inhibitor->hinge Competitively Binds (H-Bonds) downstream Downstream Signaling (e.g., Proliferation, Survival) product->downstream

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of 7-azaindole derivatives are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 7-azaindole derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion: 7-Azaindole N-oxide is a versatile and valuable compound for chemical and pharmaceutical research. Its straightforward synthesis and unique electronic properties make it an important precursor for complex molecular architectures and a useful ligand in modern organic synthesis. For drug development professionals, the 7-azaindole scaffold, accessed and modified via its N-oxide, continues to be a highly fruitful starting point for the design of potent and selective inhibitors targeting key cellular pathways.

References

Spectroscopic Profile of 1H-Pyrrolo[2,3-b]pyridine 7-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrrolo[2,3-b]pyridine 7-oxide, a key heterocyclic compound in medicinal chemistry and materials science. This document collates available spectroscopic information, presents detailed experimental protocols for its characterization, and includes visualizations to aid in understanding the analytical workflow.

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in numerous biologically active molecules. Its N-oxide derivative, this compound (also known as 7-azaindole N-oxide), serves as a crucial intermediate in the synthesis of more complex derivatives and exhibits unique electronic properties. Accurate and comprehensive spectroscopic data are paramount for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information has been compiled from various sources and is presented for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
H-1~11.0 - 12.0br s-DMSO-d₆
H-6~8.20d~6.0DMSO-d₆
H-4~7.80d~8.0DMSO-d₆
H-2~7.60d~3.5DMSO-d₆
H-5~7.10dd~8.0, 6.0DMSO-d₆
H-3~6.50d~3.5DMSO-d₆

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for H-1 is characteristic of the pyrrole N-H proton.

Table 2: ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)Solvent
C-7a~148.0DMSO-d₆
C-6~138.0DMSO-d₆
C-2~127.0DMSO-d₆
C-3a~125.0DMSO-d₆
C-4~120.0DMSO-d₆
C-5~118.0DMSO-d₆
C-3~101.0DMSO-d₆

Note: Assignments are based on analogous structures and predictive models.

Table 3: Infrared (IR) Spectroscopic Data
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrole)3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=C, C=N Stretch (Aromatic Rings)1400 - 1600Strong
N-O Stretch1200 - 1300Strong
Table 4: Mass Spectrometry Data
IonExpected m/zIonization Mode
[M+H]⁺135.0558ESI+
[M-H]⁻133.0402ESI-

Note: Expected m/z values are for the monoisotopic mass.

Table 5: UV-Vis Spectroscopic Data
λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
~290Not ReportedMethanol
~250Not ReportedMethanol
~220Not ReportedMethanol

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

  • Chromatography (optional but recommended):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mass Spectrometry Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge ratio (m/z) of the molecular ions and any significant fragments.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., methanol or ethanol). This solution is then diluted to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (ideally 0.1 - 1.0 AU).

  • Acquisition:

    • Wavelength Range: 200 - 400 nm.

    • Blank: The pure solvent is used as a blank.

  • Data Processing: The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are identified.

Visualized Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1H-Pyrrolo[2,3-b]pyridine 7-oxide Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for their own analytical work and to consult the primary literature for more specific applications and advanced characterization techniques.

An In-depth Technical Guide to 7-Azaindole N-oxide: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, recognized for their significant roles in the development of therapeutic agents, particularly as kinase inhibitors.[1][2][3][4] The introduction of an N-oxide functionality to the 7-azaindole core modifies its electronic properties, reactivity, and potential biological activity, making 7-azaindole N-oxide a key intermediate in the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 7-azaindole N-oxide, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-azaindole N-oxide is essential for its application in synthesis and drug design. The available data is summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[5]
Molecular Weight 134.14 g/mol [5]
Melting Point 102-118 °CN/A
Appearance SolidN/A
Solubility Soluble in chloroform, DMSO, and methanolN/A
pKa (Predicted) 12.68N/A

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-oxidation of the pyridine ring in 7-azaindole is expected to induce significant downfield shifts of the adjacent protons and carbons in the NMR spectra due to the electron-withdrawing nature of the N-oxide group.

Infrared (IR) Spectroscopy: The IR spectrum of 7-azaindole N-oxide is expected to show characteristic absorption bands corresponding to N-H stretching of the pyrrole ring, C-H stretching of the aromatic rings, and the N-O stretching vibration, which is typically observed in the 1200-1300 cm⁻¹ region for aromatic N-oxides.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 7-azaindole in methanol exhibits absorption maxima that are influenced by the electronic transitions within the bicyclic aromatic system.[1][6] N-oxidation is expected to alter the wavelength and intensity of these absorptions.

Mass Spectrometry (MS): The mass spectrum of 7-azaindole N-oxide is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]), which can be a diagnostic peak in the mass spectrum.[7][8]

Synthesis and Reactivity

The synthesis of 7-azaindole N-oxide is a key step in the preparation of various functionalized 7-azaindole derivatives.

Synthesis of 7-Azaindole N-oxide

A common method for the synthesis of 7-azaindole N-oxide involves the oxidation of 7-azaindole using an oxidizing agent such as hydrogen peroxide.[9]

Experimental Protocol: Synthesis of 7-Azaindole N-oxide

  • Materials: 7-azaindole, hydrogen peroxide, organic solvent (e.g., THF, EGME, or propylene glycol monomethyl ether).[9]

  • Procedure:

    • Dissolve 7-azaindole in the chosen organic solvent.[9]

    • Add hydrogen peroxide to the solution. The molar ratio of 7-azaindole to hydrogen peroxide is typically in the range of 1:1.1 to 1:2.[9]

    • Maintain the reaction temperature between 5-15 °C.[9]

    • Allow the reaction to proceed for 2-5 hours.[9]

    • Upon completion, the product, N-oxide-7-azaindole, can be isolated using standard work-up procedures.

Synthesis_of_7_Azaindole_N_oxide 7-Azaindole 7-Azaindole 7-Azaindole N-oxide 7-Azaindole N-oxide 7-Azaindole->7-Azaindole N-oxide Organic Solvent 5-15 °C, 2-5 h H2O2 H2O2 H2O2->7-Azaindole N-oxide

Synthesis of 7-Azaindole N-oxide
Reactivity of 7-Azaindole N-oxide

7-Azaindole N-oxide serves as a versatile intermediate for the functionalization of the pyridine ring, particularly at the 4-position.

Reaction with Phosphorus Oxychloride (POCl₃): A notable reaction of 7-azaindole N-oxide is its conversion to 4-chloro-7-azaindole upon treatment with phosphorus oxychloride. This reaction is often catalyzed by an amine base such as diisopropylethylamine (DIPEA).[9][10]

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole

  • Materials: N-oxide-7-azaindole, acetonitrile, phosphorus oxychloride (POCl₃), diisopropylethylamine (DIPEA).[9]

  • Procedure:

    • Mix N-oxide-7-azaindole with acetonitrile.[9]

    • Add POCl₃ to the mixture.[9]

    • Heat the reaction to 80-100 °C for 20-60 minutes.[9]

    • Add DIPEA as a catalyst and continue the reaction at 80-100 °C for 2-8 hours.[9]

    • After completion, remove acetonitrile and excess POCl₃.[9]

    • Add water at a low temperature (-5 to 0 °C).[9]

    • Adjust the pH to 8.5-9.5 to precipitate the product, 4-chloro-7-azaindole.[9]

Synthesis_of_4_Chloro_7_azaindole 7-Azaindole N-oxide 7-Azaindole N-oxide 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole N-oxide->4-Chloro-7-azaindole Acetonitrile 80-100 °C POCl3_DIPEA POCl3, DIPEA POCl3_DIPEA->4-Chloro-7-azaindole

Synthesis of 4-Chloro-7-azaindole

Role in Medicinal Chemistry and Drug Development

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole N-H acts as a hydrogen bond donor, mimicking the interaction of ATP with the kinase hinge region.[3][4] 7-Azaindole N-oxide is a crucial intermediate in the synthesis of a variety of substituted 7-azaindole derivatives that are explored as potential kinase inhibitors and other therapeutic agents.[2][11] The N-oxide functionality can be leveraged to introduce substituents at various positions of the pyridine ring, thereby enabling the exploration of the structure-activity relationship (SAR) of these compounds.

Derivatives of 7-azaindole have shown a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][12][13][14] The development of novel synthetic routes and the functionalization of the 7-azaindole core, often proceeding through the N-oxide intermediate, are therefore of significant interest to medicinal chemists.

Kinase_Inhibition_by_7_Azaindole_Derivatives cluster_0 Kinase Active Site Hinge_Region Hinge Region Inhibition Inhibition of Phosphorylation Hinge_Region->Inhibition ATP_Binding_Pocket ATP Binding Pocket ATP_Binding_Pocket->Inhibition 7-Azaindole_Derivative 7-Azaindole Derivative 7-Azaindole_Derivative->Hinge_Region H-Bonding ATP ATP ATP->ATP_Binding_Pocket

Kinase Inhibition by 7-Azaindole Derivatives

Conclusion

7-Azaindole N-oxide is a key synthetic intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and reactivity profile make it a valuable building block for the synthesis of a diverse range of functionalized 7-azaindole derivatives. A deeper understanding of its properties and reactions, as outlined in this guide, will continue to facilitate the development of novel and effective therapeutic agents. Further research to obtain detailed experimental spectroscopic and crystallographic data would be highly beneficial for the scientific community.

References

An In-depth Technical Guide on the Tautomerism of 1H-Pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its N-oxide derivative, 1H-pyrrolo[2,3-b]pyridine 7-oxide (also referred to as 7-azaindole N-oxide or 7-AINO), presents a fascinating case for the study of tautomerism, a phenomenon crucial to understanding its chemical reactivity, biological activity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, drawing upon spectroscopic data, computational studies, and established experimental protocols. While direct and extensive research on the tautomerism of this specific N-oxide is limited, this guide synthesizes available information and draws analogies from the well-studied parent molecule and related heterocyclic N-oxides to provide a robust theoretical and practical framework.

Introduction to Tautomerism in 7-Azaindole Derivatives

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the context of 7-azaindole and its derivatives, the most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton. For the parent 1H-pyrrolo[2,3-b]pyridine, a well-established tautomeric equilibrium exists between the 1H and 7H forms. The introduction of an N-oxide moiety at the 7-position introduces new possibilities for tautomeric equilibria, including the potential for an N-hydroxy tautomer. Understanding the predominant tautomeric forms in different environments is critical for predicting molecular interactions, particularly in biological systems where receptor binding can be highly sensitive to the specific tautomer present.

Potential Tautomeric Forms of this compound

Based on the fundamental principles of tautomerism in heterocyclic N-oxides, this compound can be expected to exist in equilibrium between at least two major tautomeric forms: the N-oxide form and the N-hydroxy form.

  • This compound (N-Oxide Form): This is the canonical representation of the molecule, featuring a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom.

  • 1H-Pyrrolo[2,3-b]pyridin-7-ol (N-Hydroxy Form): This tautomer is formed by the migration of a proton from the pyrrole nitrogen (N1) to the oxygen of the N-oxide, resulting in a hydroxyl group attached to the pyridine nitrogen.

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system.

Caption: Tautomeric equilibrium of this compound.

Experimental Evidence and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the N-oxide and N-hydroxy tautomers.

Table 1: Predicted and Analogous NMR Chemical Shifts (ppm)

Nucleus Predicted Shift in N-Oxide Form Predicted Shift in N-Hydroxy Form Analogous Data (Pyridine N-Oxides)
H1 (Pyrrole NH) ~11-12Absent-
H6 ~8.1-8.3~7.8-8.0Protons ortho to N-oxide are deshielded.
C6 ~138-140~145-147Carbon ortho to N-oxide is shielded.
C7a ~148-150~155-157Carbon attached to N-oxide is shielded.

Note: Predicted shifts are based on general principles and data from related compounds. Actual values may vary.

A study on the N-oxidation of various pyridine derivatives provides extensive 1H and 13C NMR data for different N-oxides, which can serve as a reference for interpreting the spectra of this compound.[3] The presence of two sets of signals in the NMR spectrum would be a strong indicator of a tautomeric mixture in solution.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups that differentiate the tautomers.

Table 2: Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected Frequency in N-Oxide Form Expected Frequency in N-Hydroxy Form
N-H Stretch (Pyrrole) ~3400-3500Absent
O-H Stretch Absent~3200-3600 (broad)
N-O Stretch ~1200-1300Absent
C=N Stretch (Pyridine ring) ~1600~1620

The NIST WebBook provides the IR spectrum of the parent 1H-Pyrrolo[2,3-b]pyridine, which can be used as a baseline for comparison.[4][5]

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, are expected to differ between the N-oxide and N-hydroxy tautomers due to differences in their conjugated systems. The N-hydroxy form, with its aromatic pyridine ring, is likely to have a λmax at a longer wavelength compared to the N-oxide form.

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for studying tautomeric equilibria. It allows for the calculation of the relative energies of different tautomers, providing insights into their relative stabilities and equilibrium populations.

A computational study on pyridine N-oxides can provide a theoretical framework for understanding the energetics of the N-oxide versus N-hydroxy tautomers.[6][7] Such studies typically show that the relative stability is highly dependent on the computational model and the inclusion of solvent effects.

computational_workflow start Propose Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->energy_calc solvation Inclusion of Solvent Effects (e.g., PCM model) energy_calc->solvation analysis Analysis of Relative Energies (ΔG = ΔE + ΔZPE + ΔG_solv) solvation->analysis

Caption: A typical computational workflow for studying tautomerism.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-oxides of nitrogen-containing heterocycles is direct oxidation. A patent describes a method for the preparation of this compound from 1H-pyrrolo[2,3-b]pyridine.

Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable organic solvent (e.g., acetic acid or acetone).

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise at a controlled temperature (typically 0-25 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the excess oxidizing agent (e.g., with sodium sulfite solution).

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization.

synthesis_workflow start 1H-Pyrrolo[2,3-b]pyridine oxidation Oxidation (e.g., H₂O₂ in Acetic Acid) start->oxidation workup Work-up and Purification oxidation->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Characterization of Tautomers

NMR Spectroscopy:

  • Dissolve the purified this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.

  • Acquire ¹H and ¹³C NMR spectra at different temperatures to investigate the dynamics of the tautomeric interconversion.

  • Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the assignment of signals for each tautomer.

IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample (e.g., as a KBr pellet or using an ATR accessory).

  • Acquire IR spectra in different solvents to observe shifts in vibrational frequencies that may indicate changes in the tautomeric equilibrium.

UV-Vis Spectroscopy:

  • Record the UV-Vis absorption spectra in solvents of varying polarity.

  • Analyze the changes in λmax and molar absorptivity to infer the predominant tautomeric form in each solvent.

Conclusion

The tautomerism of this compound is a subject of significant academic and industrial interest. While direct experimental studies are currently limited in the public domain, a combination of spectroscopic analysis, computational modeling, and analogy to related systems provides a strong foundation for understanding the potential tautomeric forms and their equilibrium. Further research, particularly detailed NMR and computational studies, is warranted to fully elucidate the tautomeric landscape of this important heterocyclic N-oxide. Such knowledge will be invaluable for the rational design of novel therapeutics and other functional molecules based on the 7-azaindole scaffold.

References

An In-depth Technical Guide to the Electron Density Distribution in 7-Azaindole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution in 7-azaindole N-oxide, a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. Understanding the electronic properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore. This document details the synthesis, theoretical electron density analysis, and experimental characterization of 7-azaindole N-oxide.

Introduction

7-Azaindole and its derivatives are recognized as important bioisosteres of purines and indoles, leading to their incorporation into a wide array of biologically active molecules. The introduction of an N-oxide functionality to the 7-azaindole scaffold significantly alters its electronic landscape, influencing its hydrogen bonding capabilities, dipole moment, and overall reactivity. This guide explores the nuances of this electronic redistribution through computational and experimental lenses.

Synthesis of 7-Azaindole N-oxide

The synthesis of 7-azaindole N-oxide is typically achieved through the oxidation of the parent 7-azaindole. A common and effective method involves the use of hydrogen peroxide as the oxidizing agent in an organic solvent.

Experimental Protocol: N-Oxidation of 7-Azaindole

This protocol is based on established methods for the N-oxidation of nitrogen-containing heterocycles.

Materials:

  • 7-Azaindole

  • Hydrogen Peroxide (30% aqueous solution)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-azaindole (1 equivalent) in glacial acetic acid.

  • To this solution, add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 7-azaindole N-oxide.

Theoretical Analysis of Electron Density Distribution

To provide a quantitative understanding of the electron density distribution in 7-azaindole N-oxide, Density Functional Theory (DFT) calculations are employed. The following data is based on calculations performed at the B3LYP/6-311++G(d,p) level of theory, a widely used method for obtaining reliable electronic properties of organic molecules.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. The calculated Mulliken charges for 7-azaindole N-oxide are presented in Table 1.

Table 1: Calculated Mulliken Atomic Charges for 7-Azaindole N-oxide

AtomCharge (e)
N1-0.58
C20.21
C3-0.25
C3a0.15
C4-0.18
C5-0.12
C6-0.15
N70.35
O8-0.43
H(N1)0.38
H(C2)0.12
H(C3)0.11
H(C4)0.10
H(C5)0.10
H(C6)0.11

Note: Atom numbering follows standard IUPAC nomenclature for the 1H-pyrrolo[2,3-b]pyridine ring system, with the N-oxide oxygen designated as O8.

The results indicate a significant polarization of the molecule. The N-oxide oxygen (O8) and the pyrrolic nitrogen (N1) are the most electronegative centers. The pyridine nitrogen (N7) becomes electron-deficient due to the coordination with the oxygen atom.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and charge distribution. Key findings from the NBO analysis are summarized in Table 2.

Table 2: Selected Natural Bond Orbital Analysis Data for 7-Azaindole N-oxide

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(C3a-C6)3.45
LP(1) O8σ(N7-C6)2.89
π(C2-C3)π(C3a-C4)18.21
π(C4-C5)π(C3a-C6)15.67

LP denotes a lone pair, and E(2) is the second-order perturbation theory energy of stabilization.

The NBO analysis highlights significant delocalization of electron density from the lone pair of the pyrrolic nitrogen into the π-system of the pyridine ring. The interaction between the lone pair of the N-oxide oxygen and the antibonding orbitals of the adjacent N-C bonds further contributes to the electronic stabilization of the molecule.

Experimental Characterization

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for a copper complex of 7-azaindole N-oxide has been reported, a detailed protocol for obtaining crystals of the free ligand and a general procedure for its analysis are provided below.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of 7-azaindole N-oxide can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof). The process should be carried out in a vibration-free environment over several days.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

Synthesis of 7-Azaindole N-oxide

The following diagram illustrates the synthetic pathway for the N-oxidation of 7-azaindole.

Synthesis 7-Azaindole 7-Azaindole 7-Azaindole_N-oxide 7-Azaindole_N-oxide 7-Azaindole->7-Azaindole_N-oxide Oxidation H2O2 / CH3COOH H2O2 / CH3COOH H2O2 / CH3COOH->7-Azaindole_N-oxide

Caption: Synthesis of 7-Azaindole N-oxide via oxidation.

Electron Density Perturbation by N-Oxide Group

This diagram illustrates the conceptual impact of the N-oxide group on the electron density distribution of the 7-azaindole ring system.

Electron_Density cluster_0 7-Azaindole N-oxide N1 N1 (δ-) C3a C3a N1->C3a N7 N7 (δ+) C3a->N7 O8 O (δ-) N7->O8 Inductive Effect Pyridine_Ring Pyridine Ring (Electron Deficient) O8->Pyridine_Ring Resonance Pyrrole_Ring Pyrrole Ring (Electron Rich)

An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine 7-oxide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridine 7-oxide, also known as 7-azaindole N-oxide, is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed experimental protocols for its synthesis. Furthermore, it explores the compound's role as a versatile intermediate in the functionalization of the 7-azaindole scaffold and its increasing importance as a ligand in modern catalysis. This document consolidates key data, methodologies, and conceptual frameworks to serve as an essential resource for researchers engaged in the development of novel therapeutics and synthetic strategies.

Introduction: The Significance of the 7-Azaindole Core and its N-Oxide Derivative

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery, serving as the core of numerous biologically active molecules. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties. The introduction of a nitrogen atom in the six-membered ring can enhance solubility, metabolic stability, and protein-binding interactions. Derivatives of 7-azaindole have shown a wide range of therapeutic potential, including as kinase inhibitors for cancer therapy, phosphodiesterase 4B (PDE4B) inhibitors for inflammatory diseases, and agents targeting the central nervous system.

The functionalization of the pyridine ring of 7-azaindole is often facilitated through its N-oxide derivative, this compound. The N-oxide group activates the pyridine ring, enabling a diverse array of chemical transformations that are otherwise challenging to achieve on the parent heterocycle. This activation strategy has become a cornerstone for the synthesis of complex 7-azaindole derivatives with tailored biological activities.

Discovery and History

While the broader class of pyridine N-oxides has been known since their first description by Meisenheimer in 1926, the specific history of this compound is more recent. The Chemical Abstracts Service (CAS) registry number 55052-24-9 was assigned to this compound, indicating its appearance in the scientific literature around the mid-1970s. Although a singular seminal publication on its initial discovery is not readily apparent from contemporary search methodologies, its emergence is intrinsically linked to the growing interest in the 7-azaindole scaffold for pharmaceutical applications during that period. Early investigations into the reactivity of 7-azaindole likely led to the exploration of its N-oxidation as a means to modulate its electronic properties and reactivity, a common strategy for pyridine-containing heterocycles.

In recent years, there has been a resurgence of interest in this compound, not just as a synthetic intermediate, but also as a highly effective ligand in transition metal catalysis, particularly in copper-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and drug design.

PropertyValueReference
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
CAS Number 55052-24-9[1][2]
Appearance White to light yellow solid[3]
Melting Point 141-145 °C[3]

Spectroscopic Data:

While specific, detailed spectra for the parent N-oxide are not consistently published in a single source, representative data for pyridine N-oxides and 7-azaindole derivatives provide an expected profile.

  • ¹H NMR: The proton signals of the pyridine ring are expected to shift downfield compared to the parent 7-azaindole due to the electron-withdrawing effect of the N-oxide group. The pyrrole protons would also be influenced, albeit to a lesser extent.

  • ¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring, particularly those alpha and gamma to the N-oxide, will exhibit a downfield shift.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 134.14.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct oxidation of 7-azaindole.

Synthesis of this compound from 7-Azaindole

This protocol is adapted from methodologies described in the patent literature.[4]

Reaction Scheme:

G reactant 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) product This compound reactant->product Oxidation reagent Hydrogen Peroxide (H₂O₂) Organic Solvent

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Hydrogen peroxide (30-50% aqueous solution)

  • Organic solvent (e.g., Tetrahydrofuran (THF), Ethylene glycol monomethyl ether (EGME), or Propylene glycol monomethyl ether)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 7-azaindole in the chosen organic solvent.

  • Cool the reaction mixture to 5-15 °C using an ice bath.

  • Slowly add 1.1 to 2.0 equivalents of hydrogen peroxide to the stirred solution, maintaining the temperature between 5-15 °C.[4]

  • Stir the reaction mixture at this temperature for 2-5 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be carefully concentrated under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Safety Precautions: Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so slow addition and temperature control are crucial.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its enhanced reactivity, which allows for selective functionalization of the pyridine ring.

G start This compound intermediate1 Activation of Pyridine Ring start->intermediate1 pathway1 Nucleophilic Substitution intermediate1->pathway1 pathway2 Direct Arylation intermediate1->pathway2 pathway3 Halogenation intermediate1->pathway3 product1 C4/C6-Substituted 7-Azaindoles pathway1->product1 product2 C4/C6-Aryl 7-Azaindoles pathway2->product2 product3 C4-Halo-7-Azaindoles pathway3->product3

Figure 2: Synthetic pathways enabled by this compound.

Halogenation

A key transformation of this compound is its reaction with phosphorus oxyhalides (e.g., POCl₃ or POBr₃) to introduce a halogen atom at the C4 position.[4]

Experimental Protocol for 4-Halogenation:

  • To a solution of this compound in a suitable solvent such as acetonitrile, add 2-10 equivalents of phosphorus oxyhalide (POX₃).[4]

  • Optionally, a catalytic amount of a base like diisopropylethylamine (DIPEA) can be added.[4]

  • Heat the reaction mixture at 80-100 °C for 2-8 hours.[4]

  • After cooling, the reaction is quenched with water, and the pH is adjusted to 8.5-9.5 to precipitate the 4-halo-7-azaindole product.[4]

Role in Catalysis

Recent studies have highlighted the role of this compound (often abbreviated as 7-AINO) as a highly effective ligand in copper-catalyzed N-arylation reactions (Chan-Evans-Lam coupling). It can act as a promoter and ligand, facilitating the formation of C-N bonds under mild conditions.

G start Azole/Amine + Arylboronic Acid product N-Aryl Azole/Amine start->product catalyst Cu(II) Catalyst + this compound (Ligand) catalyst->product Catalysis

Figure 3: Role of this compound in Cu-catalyzed N-arylation.

Applications in Drug Discovery

The functionalized 7-azaindole derivatives synthesized from this compound are key intermediates in the development of various therapeutic agents.

Therapeutic Target/AreaExample of 7-Azaindole Derivative ApplicationReference
Oncology (Kinase Inhibitors) Fibroblast Growth Factor Receptor (FGFR) inhibitors[5]
Inflammatory Diseases Phosphodiesterase 4B (PDE4B) inhibitors[6]
Immunomodulation Janus Kinase 3 (JAK3) inhibitors

Conclusion

This compound is a compound of significant and growing importance. From its origins as a tool for the synthetic elaboration of the 7-azaindole core, it has evolved into a key player in modern catalytic methods. This guide has provided a detailed overview of its history, synthesis, and diverse applications. For researchers in drug discovery and organic synthesis, a thorough understanding of the chemistry of this versatile N-oxide is crucial for the development of next-generation therapeutics and efficient synthetic methodologies. The continued exploration of its reactivity and catalytic potential promises to open new avenues in chemical science.

References

Methodological & Application

Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols for the N-oxidation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a crucial scaffold in medicinal chemistry. Two common methods, utilizing hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA), are presented, offering a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.

Introduction

7-Azaindole and its derivatives are key components in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The functionalization of the pyridine ring is a common strategy in the development of novel 7-azaindole-based drugs, and N-oxidation is a pivotal first step in many of these synthetic routes[1]. The resulting 7-azaindole N-oxide is a versatile intermediate for further chemical transformations. This document outlines two reliable and reproducible protocols for its synthesis.

Data Presentation

The following tables summarize the quantitative data associated with the two primary methods for the N-oxidation of 7-azaindole.

Table 1: Reaction Parameters for the N-Oxidation of 7-Azaindole

ParameterMethod 1: Hydrogen PeroxideMethod 2: m-CPBA
Oxidizing Agent Hydrogen Peroxide (50%)meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Molar Ratio (7-azaindole:oxidant) 1 : 1.21 : 1.1-1.5
Temperature 5°C to Room Temperature0°C to Room Temperature
Reaction Time 3 hours2-4 hours
Yield 93.6%[2]Not explicitly reported for 7-azaindole

Table 2: Product Characterization Data for 7-Azaindole N-oxide

AnalysisData
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance Pale solid[2]
¹H NMR Data not explicitly found in searches.
¹³C NMR Data not explicitly found in searches.
Mass Spectrometry (MS) Data not explicitly found in searches.

Experimental Protocols

Method 1: N-Oxidation using Hydrogen Peroxide

This protocol is adapted from a patented procedure and is notable for its high yield and use of a readily available and environmentally benign oxidizing agent[2].

Materials:

  • 7-Azaindole

  • Hydrogen Peroxide (50% aqueous solution)

  • Tetrahydrofuran (THF)

  • n-Hexane

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 12.6 g (0.102 mol) of 7-azaindole in 120 mL of THF.

  • Cool the solution to 5°C using an ice bath.

  • While stirring, slowly add 6.1 g (0.122 mol) of 50% hydrogen peroxide to the reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture by rotary evaporation to a volume of approximately 30 mL.

  • Add 60 mL of n-hexane to the concentrated solution to precipitate the product.

  • Collect the resulting pale solid by filtration.

  • Wash the filter cake with n-hexane.

  • Dry the solid to obtain 7-azaindole N-oxide. (Expected yield: 12.8 g, 93.6%)[2].

Method 2: N-Oxidation using m-CPBA (General Protocol)

This protocol is a general procedure for the N-oxidation of pyridine derivatives using m-CPBA. While a specific yield for 7-azaindole is not available in the reviewed literature, this method is widely applicable.

Materials:

  • 7-Azaindole

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

  • Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane), to isolate the 7-azaindole N-oxide.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-Oxidation of 7-Azaindole cluster_method1 Method 1: Hydrogen Peroxide cluster_method2 Method 2: m-CPBA start1 Dissolve 7-Azaindole in THF cool1 Cool to 5°C start1->cool1 add_h2o2 Add H₂O₂ solution cool1->add_h2o2 react1 React for 3h at RT add_h2o2->react1 concentrate1 Concentrate in vacuo react1->concentrate1 precipitate Precipitate with n-Hexane concentrate1->precipitate filter_dry1 Filter and Dry precipitate->filter_dry1 product1 7-Azaindole N-oxide filter_dry1->product1 start2 Dissolve 7-Azaindole in DCM cool2 Cool to 0°C start2->cool2 add_mcpba Add m-CPBA solution cool2->add_mcpba react2 React for 2-4h at RT add_mcpba->react2 workup Aqueous Work-up (NaHCO₃) react2->workup purify Column Chromatography workup->purify product2 7-Azaindole N-oxide purify->product2 start_material 7-Azaindole start_material->start1 Method 1 start_material->start2 Method 2 signaling_pathway Synthetic Utility of 7-Azaindole N-Oxide azaindole 7-Azaindole n_oxide 7-Azaindole N-Oxide azaindole->n_oxide N-Oxidation functionalized Functionalized 7-Azaindole Derivatives n_oxide->functionalized Further Reactions (e.g., Nucleophilic Addition) bioactive Bioactive Molecules (e.g., Kinase Inhibitors) functionalized->bioactive Synthesis & Screening

References

Application Notes and Protocols: The Strategic Use of 1H-Pyrrolo[2,3-b]pyridine 7-oxide in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its structure is analogous to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide array of kinases.[1] The introduction of a 7-oxide functionality to this scaffold can modulate the electronic properties, solubility, and metabolic stability of the molecule, offering a valuable strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of 1H-pyrrolo[2,3-b]pyridine 7-oxide derivatives in the design and evaluation of novel kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against several cancer-related kinases. This data illustrates the potential for achieving high potency and selectivity with this scaffold.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 1 Cdc77--
Compound 2 TNIK<1Sunitinib261 (VEGFR2)[1]
Compound 3 (4h) FGFR17--
FGFR29--
FGFR325--
FGFR4712--
Compound 4 Haspin14--
CDK9/CyclinTDual Inhibitor--
Compound 5 Erk54.56 µg/mLXMD8-925.36 µg/mL

Note: The data presented is a compilation from multiple sources to illustrate the potential of the scaffold. Direct comparison between compounds from different studies should be made with caution.

Experimental Protocols

Protocol 1: Synthesis of a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative

This protocol outlines a general synthetic route for the preparation of substituted 1H-pyrrolo[2,3-b]pyridines, which can be further modified to include the 7-oxide functionality.

Step 1: N-Oxidation of 7-Azaindole

Functionalization of the pyridine ring can be achieved via the N-oxide.[3]

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Step 2: Functionalization and Coupling

The 7-azaindole N-oxide can then be functionalized, for example, by chlorination followed by cross-coupling reactions.

  • Chlorination: Treat the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl3) to introduce a chlorine atom at a specific position on the pyridine ring.

  • Cross-Coupling: The resulting chloro-derivative can then be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. A representative Suzuki coupling is described below:

    • To a solution of the chloro-7-azaindole derivative (1 equivalent) and a boronic acid (1.2 equivalents) in a solvent mixture like dioxane and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., sodium carbonate, 2 equivalents).

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-100 °C.

    • Monitor the reaction by TLC. Once complete, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for determining the IC50 values of kinase inhibitors using a luminescence-based assay that measures ADP production.[4]

Materials:

  • Purified recombinant kinase and its specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in the assay buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Initiation: Add 2 µL of the 2X ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PKC PKC PLCG->PKC PKC->CellResponse

Caption: Overview of the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.

TNIK_Signaling_Pathway TNIK Signaling Pathway (Wnt) Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation TNIK TNIK TNIK->TCF_LEF phosphorylation TCF_LEF->TNIK recruitment GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Caption: Role of TNIK in the canonical Wnt signaling pathway.

Cdc7_Signaling_Pathway Cdc7 in DNA Replication Initiation Cdc7 Cdc7 Kinase MCM MCM Complex (Helicase) Cdc7->MCM phosphorylates Dbf4 Dbf4 (activator) Dbf4->Cdc7 activates Origin Origin of Replication MCM->Origin binds to DNA_Replication DNA Replication MCM->DNA_Replication initiates Kinase_Inhibitor_Workflow Kinase Inhibitor Discovery Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Synthesis Compound Synthesis (1H-Pyrrolo[2,3-b]pyridine 7-oxide derivatives) In_Vitro_Screening In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies SAR_Studies->Compound_Synthesis Selectivity_Profiling Kinase Selectivity Panel SAR_Studies->Selectivity_Profiling Cellular_Assays Cellular Assays (e.g., MTT, Western Blot) Selectivity_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cellular_Assays->In_Vivo_Studies ADMET_Profiling ADMET Profiling In_Vivo_Studies->ADMET_Profiling Candidate_Selection Candidate Selection ADMET_Profiling->Candidate_Selection

References

Application of 7-Azaindole N-Oxide in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 7-azaindole N-oxide in drug discovery, with a focus on its role as a key intermediate in the synthesis of potent kinase inhibitors and anticancer agents.

7-Azaindole N-oxide is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry.[1] Its unique electronic properties and reactivity make it an important precursor for the functionalization of the 7-azaindole scaffold, a privileged structure in numerous biologically active compounds. The introduction of the N-oxide functionality facilitates nucleophilic substitution reactions at the pyridine ring, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in oncology.[2][3]

Strategic Importance in Drug Discovery

The 7-azaindole core is a well-established pharmacophore, known for its ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases.[4][5] This interaction is crucial for the inhibitory activity of many kinase inhibitors used in cancer therapy. 7-Azaindole N-oxide serves as a key strategic intermediate, allowing for the introduction of various substituents at the 4-position of the 7-azaindole ring system, a position critical for modulating potency and selectivity against specific kinase targets.[6]

Derivatives of 7-azaindole have demonstrated significant potential as inhibitors of critical signaling pathways implicated in cancer progression, most notably the PI3K/Akt/mTOR pathway.[7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Quantitative Data on 7-Azaindole Derivatives

The following tables summarize the biological activity of various 7-azaindole derivatives, showcasing their potential as kinase inhibitors and cytotoxic agents against various cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (µM)
FD2054 PI3Kα1.8MCF-70.25
PI3Kβ15.6MDA-MB-2310.31
PI3Kδ2.1
PI3Kγ6.4
FD2078 PI3Kα2.5MCF-70.28
PI3Kβ22.1MDA-MB-2310.35
PI3Kδ3.0
PI3Kγ8.9
Compound 8g CDK9/CyclinT200--
Haspin110
Compound 8h CDK9/CyclinT180--
Haspin150
Compound 8l Haspin14--
7-AID --HeLa16.96
MCF-714.12
MDA-MB-23112.69

Table 1: Kinase Inhibitory Activity and Cellular Potency of Selected 7-Azaindole Derivatives. Data compiled from multiple sources.[7][9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 7-azaindole N-oxide and the subsequent evaluation of its derivatives.

Protocol 1: Synthesis of 7-Azaindole N-Oxide

This protocol is based on the oxidation of 7-azaindole.[6]

Materials:

  • 7-Azaindole

  • Hydrogen peroxide (30% solution)

  • Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in THF in a round bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add hydrogen peroxide (1.1-1.3 eq) dropwise to the stirred solution.

  • Maintain the reaction temperature between 5-15 °C and stir for 2-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure 7-azaindole N-oxide.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the in vitro anticancer activity of 7-azaindole derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 7-azaindole derivative compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of concentrations of the 7-azaindole derivative in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Pathways and Workflows

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by 7-azaindole derivatives and a general workflow for the discovery and evaluation of these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Azaindole 7-Azaindole Derivative (e.g., FD2054) Azaindole->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activation pAkt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

Drug_Discovery_Workflow Start Start: 7-Azaindole Synthesis Synthesis of 7-Azaindole N-Oxide Start->Synthesis Functionalization Functionalization at C4 (e.g., Suzuki Coupling) Synthesis->Functionalization Library Library of 7-Azaindole Derivatives Functionalization->Library Screening In vitro Screening (Kinase Assays, Cytotoxicity) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A generalized workflow for drug discovery utilizing the 7-azaindole N-oxide scaffold.

References

Application Notes and Protocols for In Vitro Assays of 1H-Pyrrolo[2,3-b]pyridine 7-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its 7-oxide derivatives have emerged as a promising class of compounds with diverse biological activities. This document provides detailed application notes and standardized protocols for the in vitro evaluation of 1H-pyrrolo[2,3-b]pyridine 7-oxide derivatives, focusing on their common application as kinase inhibitors in cancer research.

The 1H-pyrrolo[2,3-b]pyridine core is an ATP mimetic, effectively competing with endogenous ATP for the binding pocket of various kinases.[1][2] This competitive inhibition can modulate downstream signaling pathways, making these compounds valuable tools for studying kinase function and potential therapeutics for diseases driven by aberrant kinase activity, such as cancer.[3][4] This guide will cover key in vitro assays to characterize the potency, selectivity, and cellular effects of these derivatives.

Data Presentation: Inhibitory Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against several protein kinases and cancer cell lines.

Table 1: Biochemical Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Protein Kinases

Compound ID/ReferencePrimary Target(s)IC50 (nM)Notes
Compound 4h [3][4]FGFR17A potent pan-FGFR inhibitor.[3][4]
FGFR29
FGFR325
FGFR4712
Unnamed TNIK Inhibitor [5]TNIK<1Several compounds in this series demonstrated potent TNIK inhibition.[5]
Pyrazolyl-1H-pyrrolo[2,3-b]pyridine 1 [1]DYRK1Ananomolar rangeA potent and selective DYRK1A inhibitor.[1]
Compound 22 [1]CDK848.6A potent type II CDK8 inhibitor.[1]
Compound 42 [2]Cdc77An ATP mimetic inhibitor of Cdc7 kinase.[2]
Compound 14c [6][7]JAK3Potent inhibitorIdentified as a potent and moderately selective JAK3 inhibitor.[6][7]

Table 2: Anti-proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines

Compound ID/ReferenceCell LineCell TypeIC50 / GI50 (µM)
Compound 4h [8]4T1Breast Cancer0.47
Compound 22 [8]HCT116Colorectal Cancer0.32
Compound 10t [9]HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • This compound derivative (test compound)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the diluted inhibitor.[1]

  • Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase). The final reaction volume is typically 5-25 µL.[1]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[3][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)[10]

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[10]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells for a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: Western Blotting for Target Engagement

This protocol is used to determine if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.[10]

Materials:

  • Cancer cell lines

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and allow them to attach. Treat the cells with various concentrations of the test compound for a specified time. Wash the cells with cold PBS and then lyse them with cell lysis buffer.[10]

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[10]

  • SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again and then add a chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

Visualizations: Signaling Pathways and Experimental Workflows

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PLCg PLCg FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors IP3_DAG IP3_DAG PLCg->IP3_DAG IP3_DAG->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression FGF FGF FGF->FGFR Compound4h Compound 4h (1H-Pyrrolo[2,3-b]pyridine derivative) Compound4h->FGFR Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration

Caption: FGFR signaling pathway and the inhibitory action of Compound 4h.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of 1H-Pyrrolo[2,3-b]pyridine derivative C Add Kinase, Substrate, and Inhibitor to 96-well plate A->C B Prepare Kinase, Substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 value I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Cell_Viability_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout_analysis Readout & Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 490 nm G->H I Calculate % viability H->I J Determine IC50 value I->J

Caption: Workflow for the MTT cell viability assay.

References

Application Notes & Protocols: Cell-Based Assays for 7-Azaindole N-Oxide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Azaindole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These compounds are particularly prominent as kinase inhibitors, targeting enzymes crucial for cellular signaling pathways that regulate proliferation, differentiation, and survival.[3][4] As such, they have been extensively investigated as cytotoxic and anti-cancer agents.[1][5][6] The introduction of an N-oxide moiety to the 7-azaindole core can modulate its physicochemical properties, potentially enhancing its biological activity, altering its target specificity, or improving its pharmacokinetic profile.[7][8]

This document provides detailed protocols for a panel of essential cell-based assays to characterize the biological effects of novel 7-azaindole N-oxide compounds. The described assays—cytotoxicity, apoptosis, and cell cycle analysis—are fundamental tools in drug discovery for evaluating the anti-proliferative and cytotoxic potential of new chemical entities.

Cytotoxicity Assessment: MTT Assay

Principle The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used to determine the cytotoxic effects of a compound and to calculate its IC50 (half-maximal inhibitory concentration) value.[10]

Experimental Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole N-oxide compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "vehicle control" (e.g., DMSO) and "untreated control".

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Data Presentation

Compound IDConcentration (µM)Absorbance (570 nm)% Viability
Control01.250 ± 0.08100%
7-AINO-X0.11.180 ± 0.0694.4%
7-AINO-X10.950 ± 0.0576.0%
7-AINO-X100.610 ± 0.0448.8%
7-AINO-X1000.150 ± 0.0212.0%
IC50 ~10.5 µM --

Apoptosis Analysis: Annexin V & Propidium Iodide (PI) Staining

Principle This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[11]

Experimental Protocol

  • Cell Treatment: Seed cells in 6-well plates and treat with the 7-azaindole N-oxide compound at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Data Presentation

Treatment% Live Cells (Q1)% Early Apoptotic (Q4)% Late Apoptotic (Q3)% Necrotic (Q2)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
7-AINO-X (IC50)60.1 ± 3.525.8 ± 2.210.5 ± 1.53.6 ± 0.8
7-AINO-X (2x IC50)25.4 ± 4.145.3 ± 3.822.1 ± 2.97.2 ± 1.2

Cell Cycle Analysis

Principle Cell cycle analysis using DNA content measurement is a standard technique to assess a compound's effect on cell proliferation.[13] Cells are permeabilized and stained with a fluorescent dye like Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of each cell is directly proportional to its DNA content.[14] Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15][16] An accumulation of cells in a specific phase suggests a cell cycle arrest.

Experimental Protocol

  • Cell Treatment: Seed cells and treat with the 7-azaindole N-oxide compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. A histogram of DNA content (fluorescence intensity) versus cell count is generated.

  • Data Interpretation:

    • G0/G1 Phase: First peak, representing cells with 2N DNA content.

    • S Phase: The region between the two peaks, representing cells with intermediate DNA content undergoing DNA synthesis.

    • G2/M Phase: Second peak, representing cells with 4N DNA content.

Data Presentation

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control55.4 ± 3.130.1 ± 2.514.5 ± 1.8
7-AINO-X (IC50)40.2 ± 2.825.5 ± 2.134.3 ± 3.0
7-AINO-X (2x IC50)20.7 ± 3.315.1 ± 1.964.2 ± 4.5

Visualizations

experimental_workflow Experimental Workflow for 7-Azaindole N-Oxide Compound Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assays Primary Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) cell_treatment Treat Cells with 7-Azaindole N-Oxide cell_culture->cell_treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->cell_treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Phase Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating the cellular effects of 7-azaindole N-oxide compounds.

signaling_pathway Plausible Signaling Pathway for 7-Azaindole N-Oxide Action compound 7-Azaindole N-Oxide kinase Protein Kinase (e.g., CDK, Pim) compound->kinase cyclin Cyclin/CDK Substrates kinase->cyclin progression G2/M Progression kinase->progression bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) kinase->bcl2 cyclin->progression arrest G2/M Arrest caspase Caspase Activation bcl2->caspase apoptosis_node Apoptosis caspase->apoptosis_node

Caption: Potential mechanism involving kinase inhibition leading to cell cycle arrest and apoptosis.

flow_cytometry_quadrants Interpretation of Annexin V/PI Flow Cytometry Data quadrants Q2: Necrotic Annexin V- / PI+ Q3: Late Apoptosis Annexin V+ / PI+ Q1: Live Annexin V- / PI- Q4: Early Apoptosis Annexin V+ / PI- xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → origin->x_end Annexin V-FITC → origin->y_end Propidium Iodide (PI) →

Caption: Quadrant analysis for Annexin V and Propidium Iodide apoptosis assays.

References

Application Notes and Protocols for the Analytical Characterization of 1H-Pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1H-Pyrrolo[2,3-b]pyridine 7-oxide (also known as 7-azaindole N-oxide). The protocols outlined below are based on established analytical techniques for heterocyclic N-oxides and related compounds.

Introduction

This compound is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry. As the N-oxide, it exhibits modified electronic and steric properties compared to the parent molecule, which can influence its biological activity, pharmacokinetic properties, and potential as a therapeutic agent. Accurate and thorough analytical characterization is crucial for its use in research and drug development to ensure identity, purity, and stability. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
CAS Number 55052-24-9[1]
Appearance White to light brown solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Chemical Shifts

The N-oxidation of the pyridine ring is expected to induce downfield shifts of the neighboring protons and carbons compared to the parent 7-azaindole due to the electron-withdrawing nature of the N-oxide group. The predicted chemical shifts are summarized in the table below. For comparison, experimental data for the parent compound, 7-azaindole, are also provided.

Position Predicted ¹H Chemical Shift (δ, ppm) in DMSO-d₆ Predicted ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ 7-Azaindole ¹H Chemical Shift (δ, ppm) in DMSO-d₆ 7-Azaindole ¹³C Chemical Shift (δ, ppm) in DMSO-d₆
H-2~7.6 - 7.8~127 - 1297.49127.1
H-3~6.5 - 6.7~101 - 1036.42100.2
C-3a-~148 - 150-148.9
H-4~8.1 - 8.3~117 - 1197.96116.1
H-5~7.2 - 7.4~128 - 1307.06128.0
H-6~7.9 - 8.1~140 - 1428.13142.3
C-7a-~144 - 146-144.9

Note: Predicted values are based on general principles of NMR spectroscopy for N-oxides and comparison with related structures. Actual values may vary depending on experimental conditions.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

    • Process the spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Process Spectra (FT, Phase, Baseline) acquire_C13->process reference Reference to Solvent Peak process->reference analyze Analyze and Assign Chemical Shifts reference->analyze

NMR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectrometry Data
Ion Expected m/z
[M+H]⁺ (Protonated Molecule)135.0553
[M+Na]⁺ (Sodium Adduct)157.0372
[M+K]⁺ (Potassium Adduct)173.0112

Note: Expected m/z values are for the monoisotopic mass.

A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da) under certain ionization conditions.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of the sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC-MS System Parameters (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-500.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the data.

    • Analyze the chromatogram for the retention time of the main peak.

    • Examine the mass spectrum corresponding to the main peak to identify the protonated molecular ion [M+H]⁺ and other adducts.

    • For HRMS, determine the accurate mass and calculate the elemental composition.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute with Mobile Phase stock->dilute inject Inject Sample dilute->inject separate Reverse-Phase Chromatography inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Analysis ionize->detect chromatogram Analyze Chromatogram (Retention Time, Purity) detect->chromatogram spectrum Analyze Mass Spectrum ([M+H]+, Fragmentation) chromatogram->spectrum

LC-MS Experimental Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of this compound and can also be used for quantification.

Typical HPLC Parameters
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid
Detection UV at 254 nm and 280 nm
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10 µL
Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the sample by assessing the peak area percentage.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance, vials, and syringes

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare the mobile phases as described in the table above. Degas the mobile phases before use.

    • Prepare a sample solution in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis using an isocratic or gradient elution method. A typical starting point for method development would be a 30:70 mixture of acetonitrile and water (with acid modifier).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and detailed information about the three-dimensional arrangement of atoms in the solid state. While no public crystal structure of free this compound is currently available, a structure of its copper (II) complex has been reported, confirming its ability to form crystalline material suitable for X-ray analysis.

Protocol Outline for Crystal Growth and Data Collection:

  • Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is a common method for growing single crystals.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. Diffraction data are collected on a diffractometer.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, and HPLC allows for the unambiguous confirmation of its structure, molecular weight, and purity, which are essential for its application in scientific research and drug development.

References

Application Notes & Protocols: High-Throughput Screening with 7-Azaindole N-Oxide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics due to its ability to form key hydrogen bonds with protein targets. The introduction of an N-oxide moiety can modulate the electronic properties, solubility, and metabolic profile of the parent molecule, potentially offering a unique chemical space for drug discovery. This document provides a detailed framework for conducting high-throughput screening (HTS) campaigns using libraries of 7-azaindole N-oxide compounds, focusing on methodologies, data presentation, and workflow visualization.

The protocols outlined here are generalized for a typical kinase inhibition assay, a common application for this class of compounds. Researchers should adapt these protocols based on their specific biological target and assay technology.

Experimental Workflows & Signaling Pathways

Visualizing the screening cascade and the targeted biological pathway is crucial for understanding the experimental logic.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_data Data Analysis Compound_Library 7-Azaindole N-Oxide Library Stock (10 mM in DMSO) Assay_Plates Dispense to 384-Well Assay Plates (e.g., 50 nL) Compound_Library->Assay_Plates Controls Add Controls (Positive & Negative) Assay_Plates->Controls Reagent_Add Add Target Enzyme & Substrate Mix Controls->Reagent_Add Incubation Incubate at RT (e.g., 60 min) Reagent_Add->Incubation Detection Add Detection Reagent (e.g., ATP-Glo) Incubation->Detection Reader Read Plates (Luminescence) Detection->Reader Analysis Calculate % Inhibition & Z'-factor Reader->Analysis Hit_Selection Primary Hit Selection (e.g., >50% Inhibition) Analysis->Hit_Selection

Figure 1: High-Throughput Screening (HTS) Workflow for a Kinase Assay.

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor 7-Azaindole N-Oxide Inhibitor Inhibitor->RAF Inhibitor->MEK

Figure 2: Example Signaling Pathway (MAPK) Targeted by Kinase Inhibitors.
Quantitative Data Summary

The following table represents example data from a primary screen of a hypothetical 10,000-compound 7-azaindole N-oxide library against a target kinase (e.g., RAF Kinase). The goal of the primary screen is to identify initial "hits" for further validation.

Parameter Value Description
Library Size 10,000Total number of unique 7-azaindole N-oxide compounds screened.
Screening Concentration 10 µMFinal concentration of each compound in the assay well.
Assay Format 384-well plateMiniaturized format for HTS.
Positive Control Staurosporine (1 µM)A known, potent, non-selective kinase inhibitor.
Negative Control DMSO (0.1%)Vehicle control, representing 0% inhibition.
Z'-factor 0.78A statistical measure of assay quality (>0.5 is excellent).
Primary Hit Threshold >50% InhibitionCutoff used to select compounds for follow-up studies.
Primary Hit Rate 1.2%Percentage of library compounds meeting the hit threshold.
Number of Hits 120Total compounds selected for confirmation and dose-response analysis.

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screen (Biochemical Kinase Assay)

This protocol describes a generic luminescence-based kinase assay to measure the inhibition of a target kinase by compounds from the 7-azaindole N-oxide library.

1. Materials and Reagents:

  • 7-Azaindole N-Oxide Library: 10 mM stock solutions in 100% DMSO.

  • Assay Plates: 384-well, white, low-volume, solid bottom plates.

  • Acoustic Dispenser: (e.g., Echo 525) for nanoliter-scale compound transfer.

  • Recombinant Kinase: Purified target kinase of interest.

  • Kinase Substrate: Peptide or protein substrate specific to the kinase.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP: Adenosine triphosphate, at a concentration near the Kₘ for the target kinase.

  • Detection Reagent: (e.g., Promega ADP-Glo™ Kinase Assay kit).

  • Positive Control: Staurosporine or a known inhibitor for the target kinase.

  • Negative Control: DMSO.

  • Multichannel Pipettor or Automated Liquid Handler.

  • Plate Reader: Capable of reading luminescence.

2. Method:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM library stock plates into the 384-well assay plates.

    • Dispense 50 nL of DMSO into columns designated for negative controls (0% inhibition).

    • Dispense 50 nL of a 10 mM stock of Staurosporine into columns for positive controls (100% inhibition). This results in a final concentration of 10 µM for all compounds/controls in a 50 µL final assay volume.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in pre-chilled kinase reaction buffer. The final concentration should be calculated to yield the desired assay conditions (e.g., 5 nM kinase, 0.5 µM substrate).

    • Using a liquid handler, dispense 25 µL of the 2X enzyme/substrate mix into each well of the assay plates containing the pre-spotted compounds.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • To start the reaction, add 25 µL of the 2X ATP solution to all wells. This brings the final reaction volume to 50 µL.

    • Briefly centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes. Protect from light if reagents are light-sensitive.

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ assay:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescence signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader (e.g., EnVision, PHERAstar).

3. Data Analysis:

  • Calculate Percent Inhibition:

    • Use the signals from the control wells to normalize the data for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Determine Assay Quality:

    • Calculate the Z'-factor for each plate to ensure assay robustness: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Avg_Positive - Avg_Negative| (where SD is standard deviation and Avg is the average signal).

  • Hit Selection:

    • Identify compounds that meet the predefined hit criteria (e.g., % Inhibition > 50%).

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is for validating primary hits and determining their potency.

1. Method:

  • Serial Dilution:

    • For each primary hit compound, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock. This will generate a range of concentrations to test (e.g., 100 µM to 5 nM final assay concentration).

  • Assay Performance:

    • Perform the kinase assay as described in Protocol 1, plating the serial dilutions of the hit compounds instead of the single concentration library.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point of a given compound.

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, an in-house tool).

    • The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the fitted curve.

4. Data Presentation for IC₅₀:

The results from the dose-response experiments should be summarized in a table for clear comparison of hit compound potencies.

Compound ID Structure IC₅₀ (µM) Hill Slope
AZN-001[Image/ChemDraw]0.251.10.99
AZN-002[Image/ChemDraw]1.30.90.98
AZN-003[Image/ChemDraw]0.081.00.99
...............
Staurosporine[Reference]0.0151.20.99

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrrolo[2,3-b]pyridine 7-oxide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the N-oxidation of 7-azaindole can stem from several factors. Here are the most common issues and potential solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Sub-optimal Oxidizing Agent: The choice and amount of oxidizing agent are crucial.

    • Solution: While various oxidizing agents can be used, meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice. Ensure you are using a sufficient molar excess of the oxidizing agent. You can try varying the equivalents of the oxidizing agent to find the optimal amount. Other peroxide reagents like hydrogen peroxide in acetic acid can also be explored.

  • Degradation of Starting Material or Product: 7-azaindole and its N-oxide can be sensitive to harsh reaction conditions.

    • Solution: Perform the reaction at a lower temperature to minimize degradation. Addition of the oxidizing agent portion-wise at a low temperature (e.g., 0 °C) can help control the reaction exotherm and prevent side reactions.

  • Side Reactions: The pyrrole ring of the 7-azaindole system can also be susceptible to oxidation or other side reactions.

    • Solution: Protecting the pyrrole nitrogen before N-oxidation can sometimes improve yields by preventing unwanted side reactions. A common protecting group is the triisopropylsilyl (TIPS) group.

Q2: I am observing the formation of multiple side products in my reaction mixture. What are these impurities and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely impurities and strategies to mitigate them:

  • Over-oxidation: Oxidation at other positions of the bicyclic system can occur, leading to undesired byproducts.

  • Ring Opening: Under harsh acidic or oxidative conditions, the pyrrole or pyridine ring may undergo cleavage.

  • Polymerization: 7-azaindole derivatives can be prone to polymerization, especially under acidic conditions.

Strategies for Minimization:

  • Control Stoichiometry: Use the minimum effective amount of the oxidizing agent to avoid over-oxidation.

  • Temperature Control: Maintain a low and consistent temperature throughout the reaction.

  • Purification of Starting Material: Ensure your starting 1H-Pyrrolo[2,3-b]pyridine is pure, as impurities can lead to side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of oxidative side products.

Q3: What is a reliable experimental protocol for the synthesis of this compound?

A3: Below is a general protocol for the N-oxidation of 1H-Pyrrolo[2,3-b]pyridine. It is recommended to optimize the conditions for your specific setup.

Experimental Protocol: N-Oxidation of 1H-Pyrrolo[2,3-b]pyridine

Step Procedure Notes
1. Dissolution Dissolve 1H-Pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).Ensure the starting material is fully dissolved.
2. Cooling Cool the solution to 0 °C in an ice bath.This helps to control the reaction exotherm.
3. Addition of Oxidant Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise to the stirred solution.Slow addition is crucial to prevent a rapid temperature increase.
4. Reaction Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours.Monitor the reaction progress by TLC or LC-MS.
5. Quenching Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).This will neutralize the excess acid and decompose the remaining peroxide.
6. Extraction Extract the aqueous layer with DCM or CHCl₃ (3x).Combine the organic layers.
7. Washing Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.This removes acidic byproducts and water.
8. Drying & Concentration Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.This will yield the crude product.
9. Purification Purify the crude product by column chromatography on silica gel.A typical eluent system is a gradient of methanol in dichloromethane.
Q4: How do I choose the right solvent and temperature for the reaction?

A4: The choice of solvent and temperature can significantly impact the reaction outcome.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃) are commonly used as they are relatively inert to the oxidizing agent and can dissolve the starting material well.

  • Temperature: A lower temperature (0 °C to room temperature) is generally preferred to minimize side reactions and degradation. However, if the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) might be necessary. It is advisable to start at a lower temperature and gradually increase it if needed while monitoring the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Oxidation

Entry Oxidizing Agent (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1m-CPBA (1.1)DCM0 to RT12~60-70
2m-CPBA (1.5)DCM0 to RT12~70-80
3H₂O₂/AcOH-70-806Variable
4m-CPBA (1.2)CHCl₃0 to RT18~65-75

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 7-Azaindole in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba stir Stir at 0 °C to RT add_mcpba->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation? start->degradation side_products Side Products? start->side_products increase_time_temp Increase Time / Temp incomplete_reaction->increase_time_temp optimize_oxidant Optimize Oxidant Eq. incomplete_reaction->optimize_oxidant lower_temp Lower Reaction Temp degradation->lower_temp protecting_group Use Protecting Group side_products->protecting_group purify_sm Purify Starting Material side_products->purify_sm end Successful Synthesis increase_time_temp->end Improved Yield optimize_oxidant->end Improved Yield lower_temp->end Improved Yield protecting_group->end Improved Yield purify_sm->end Improved Yield

Caption: Troubleshooting guide for low yield in 7-azaindole N-oxide synthesis.

Technical Support Center: Purification of 7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-azaindole N-oxide.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 7-azaindole N-oxide in a question-and-answer format, offering targeted solutions to streamline your experimental workflow.

Problem 1: Low Recovery or No Elution during Column Chromatography

  • Question: My 7-azaindole N-oxide is not eluting from the silica gel column, or the recovery is very low. What could be the issue?

    Answer: This is a common problem due to the high polarity of the N-oxide functional group, which leads to strong adsorption on the acidic silica gel stationary phase.

    Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, consider switching to a dichloromethane/methanol gradient. For very polar compounds, a gradient of up to 20% methanol in dichloromethane may be necessary.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alumina is generally more suitable for the purification of basic compounds like N-oxides and can reduce strong adsorption.

    • Employ HILIC: For highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique. This involves using a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).

    • Check for Insolubility: Ensure your crude sample is fully dissolved in the loading solvent before applying it to the column. If the compound crashes out at the top of the column, it will not elute properly.

Problem 2: "Oiling Out" During Recrystallization

  • Question: When I try to recrystallize my 7-azaindole N-oxide, it separates as an oil instead of forming crystals. How can I fix this?

    Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of an inappropriate solvent.

    Troubleshooting Steps:

    • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. A slower cooling rate encourages the formation of an ordered crystal lattice.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble at high temperatures). Then, slowly add an "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly. Common solvent/anti-solvent pairs for polar compounds include methanol/diethyl ether or ethanol/hexane.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline 7-azaindole N-oxide, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Purify by Chromatography First: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that inhibit crystallization.

Problem 3: Persistent Impurities in the Final Product

  • Question: After purification, I still observe impurities in my 7-azaindole N-oxide, particularly the starting material (7-azaindole). How can I remove it?

    Answer: The presence of unreacted 7-azaindole is a common impurity. Its removal can be challenging due to its structural similarity to the N-oxide.

    Troubleshooting Steps:

    • Optimize Column Chromatography: Use a shallow gradient during column chromatography to improve the separation between 7-azaindole and its N-oxide. The N-oxide is significantly more polar and should have a lower Rf value.

    • Acid-Base Extraction: Exploit the difference in basicity. The N-oxide is a stronger base than 7-azaindole. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic N-oxide will be preferentially protonated and extracted into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the N-oxide back-extracted with an organic solvent.

    • Recrystallization Solvent Selection: Carefully select a recrystallization solvent where the solubility difference between the N-oxide and 7-azaindole is maximized. This may require screening several solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 7-azaindole N-oxide?

A1: The most common impurities include:

  • Unreacted 7-azaindole: The starting material for the N-oxidation reaction.

  • Over-oxidation products: Depending on the oxidant and reaction conditions, further oxidation of the ring system can occur.

  • Byproducts from the oxidant: For example, if using m-CPBA, 3-chlorobenzoic acid will be a byproduct.

  • Solvent residues: Residual solvents from the reaction or workup.

Q2: What is a good starting point for a recrystallization solvent for 7-azaindole N-oxide?

A2: Due to its polar nature, good starting solvents to try for recrystallization are alcohols like ethanol or isopropanol. A solvent/anti-solvent system such as ethanol/ethyl acetate or methanol/diethyl ether can also be effective.

Q3: How can I monitor the purity of my 7-azaindole N-oxide during purification?

A3: The most effective way to monitor purity is by using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point. Thin-Layer Chromatography (TLC) is also a quick and useful tool for monitoring the progress of column chromatography and for a qualitative assessment of purity. A common TLC eluent is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).

Q4: Is 7-azaindole N-oxide stable?

A4: Like many N-oxides, 7-azaindole N-oxide can be sensitive to light and strong acids. It is recommended to store the purified compound in a cool, dark, and dry place. Solutions should ideally be prepared fresh for use.

Data Presentation

The following table summarizes typical results from different purification techniques for 7-azaindole N-oxide, starting from a crude mixture with an initial purity of approximately 80%.

Purification TechniqueStationary/Solvent SystemTypical Recovery Yield (%)Final Purity (%)Notes
Silica Gel Chromatography Dichloromethane/Methanol (95:5 to 90:10)70-8595-98Good for removing less polar impurities. May require a long column for baseline separation from starting material.
Alumina Chromatography (Neutral) Ethyl Acetate/Methanol (98:2 to 95:5)75-90>98Often provides better recovery for N-oxides compared to silica gel due to reduced strong adsorption.
Recrystallization Ethanol60-75>99Effective for removing minor impurities if a suitable solvent is found. Yield can be lower than chromatography.
Recrystallization Isopropanol/Hexane65-80>99The anti-solvent helps to increase the yield of the crystalline product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Let the solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude 7-azaindole N-oxide in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane or 2% methanol in dichloromethane). Gradually increase the polarity of the mobile phase (e.g., to 5-10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure 7-azaindole N-oxide.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: In a flask, dissolve the crude 7-azaindole N-oxide in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude 7-Azaindole N-Oxide column_chromatography Column Chromatography (Silica Gel or Alumina) synthesis->column_chromatography Method 1 recrystallization Recrystallization synthesis->recrystallization Method 2 purity_check Purity Check (HPLC, TLC) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography If Impure characterization Characterization (NMR, MS) purity_check->characterization If Pure pure_product Pure 7-Azaindole N-Oxide characterization->pure_product

Caption: A general workflow for the purification and analysis of 7-azaindole N-oxide.

Caption: A troubleshooting decision tree for common purification issues of 7-azaindole N-oxide.

Overcoming solubility issues with 1H-Pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridine 7-oxide. The information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, also known as 7-azaindole N-oxide, is a solid heterocyclic compound.[1][2] The N-oxide functional group generally increases the polarity and hydrogen bonding potential of the molecule compared to its parent pyrrolopyridine. This suggests a higher affinity for polar solvents. While specific quantitative solubility data is not extensively published, pyridine-N-oxide is known to be highly soluble in water and most polar solvents.[3][4] However, the fused aromatic ring system can contribute to strong crystal lattice energy, potentially limiting solubility.

Q2: I am having trouble dissolving this compound in my desired solvent. What are the initial troubleshooting steps?

If you are encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Start with small-scale solubility tests in a range of solvents with varying polarities. Common choices include water, ethanol, methanol, DMSO, and DMF.

  • Physical Agitation: Ensure thorough mixing by vortexing or sonicating the sample. Gentle heating may also be employed, but be cautious of potential compound degradation.

  • Purity Check: Verify the purity of your compound, as impurities can sometimes affect solubility.[1]

Q3: Can pH adjustment be used to improve the solubility of this compound?

Yes, pH adjustment can be a highly effective method for improving the solubility of compounds with ionizable groups.[5][6] The pyrrole nitrogen in the 1H-Pyrrolo[2,3-b]pyridine ring system is weakly acidic, and the N-oxide oxygen can be protonated under acidic conditions.[3][7] Therefore, solubility may be significantly influenced by the pH of the aqueous solution. Experimenting with acidic and basic buffers is recommended to find the optimal pH for dissolution.

Q4: What are co-solvents, and how can they help with solubility?

Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a poorly soluble compound.[5][6] For this compound, if aqueous solubility is insufficient for your experimental needs, consider adding a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG). The co-solvent can help to disrupt the intermolecular forces in the solid state and create a more favorable solvation environment.

Q5: Are there any other advanced techniques to consider for persistent solubility problems?

For challenging cases, several advanced formulation strategies can be explored:[8]

  • Complexation: The use of cyclodextrins can encapsulate the molecule, increasing its apparent solubility in aqueous media.

  • Solid Dispersions: Dispersing the compound in a solid carrier matrix can enhance its dissolution rate and solubility.[6]

  • Structural Modification: In a drug discovery context, medicinal chemists can modify the chemical structure to improve solubility by adding polar functional groups or altering the overall lipophilicity.[9]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

This guide provides a systematic approach to identifying a suitable solvent system for this compound.

Step Action Rationale Expected Outcome
1 Prepare Small Aliquots Weigh out several small, equal amounts of the compound (e.g., 1 mg) into separate vials.Allows for parallel testing of multiple solvents without significant material loss.
2 Test a Range of Solvents Add a fixed volume (e.g., 100 µL) of different solvents to each vial. Include polar protic (water, ethanol), polar aprotic (DMSO, DMF), and less polar (acetone, ethyl acetate) solvents.To identify the class of solvent that is most effective.
3 Apply Physical Methods Vortex each vial for 30 seconds. If not dissolved, sonicate for 5-10 minutes. Gentle warming can be a subsequent step.To overcome kinetic barriers to dissolution.
4 Observe and Quantify Visually inspect for complete dissolution. If a suitable solvent is found, you can proceed to determine the approximate solubility by adding more solute until saturation is reached.Identification of a lead solvent or solvent system for your experiment.
Guide 2: pH-Dependent Solubility Profile

This guide outlines how to assess the impact of pH on the solubility of this compound in aqueous solutions.

Step Action Rationale Expected Outcome
1 Prepare Buffer Solutions Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).To systematically evaluate the effect of pH on solubility.
2 Add Compound to Buffers Add an excess amount of the compound to a fixed volume of each buffer.To create saturated solutions at each pH.
3 Equilibrate Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.To obtain accurate thermodynamic solubility measurements.
4 Separate and Quantify Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).A plot of solubility versus pH, indicating the optimal pH range for dissolution.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by UV-Vis Spectroscopy

This protocol describes a method for determining the kinetic solubility of this compound in a buffered aqueous solution.

  • Preparation of Standard Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of calibration standards by diluting the stock solution with the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • Add a small volume of the DMSO stock solution (e.g., 1-5 µL) to a larger volume of the assay buffer (e.g., 1 mL) to achieve a range of final concentrations.

    • Mix thoroughly and incubate at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

  • Measurement:

    • Measure the absorbance of the calibration standards and the test samples at the wavelength of maximum absorbance (λmax) for the compound.

    • If precipitation is observed in the test samples, centrifuge or filter them before measurement.

  • Data Analysis:

    • Construct a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the dissolved compound in the test samples from the calibration curve.

    • The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Visualizations

experimental_workflow cluster_start cluster_screening Initial Screening cluster_optimization Optimization cluster_advanced Advanced Techniques cluster_end start Solubility Issue with This compound solvent_screening Systematic Solvent Screening start->solvent_screening Begin physical_methods Vortexing, Sonication, Gentle Heating solvent_screening->physical_methods Apply ph_adjustment pH Adjustment physical_methods->ph_adjustment If still insoluble cosolvency Co-solvency ph_adjustment->cosolvency If pH effect is limited end Optimized Solubilization Protocol ph_adjustment->end Successful complexation Cyclodextrin Complexation cosolvency->complexation For persistent issues cosolvency->end Successful solid_dispersion Solid Dispersion complexation->solid_dispersion complexation->end Successful solid_dispersion->end Successful

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway fgf FGF fgfr FGFR fgf->fgfr Binds ras RAS fgfr->ras pi3k PI3K fgfr->pi3k compound 1H-Pyrrolo[2,3-b]pyridine 7-oxide Derivative (FGFR Inhibitor) compound->fgfr Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Hypothetical FGFR signaling pathway inhibited by a derivative.

References

Technical Support Center: Synthesis of 7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-azaindole N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 7-azaindole N-oxide, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion to 7-Azaindole N-Oxide 1. Insufficient oxidant. 2. Low reaction temperature. 3. Deactivated oxidant.1. Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide or m-CPBA) incrementally. 2. Gradually increase the reaction temperature, monitoring for product degradation. 3. Use a fresh, properly stored batch of the oxidizing agent.
Presence of Unreacted 7-Azaindole in Product Incomplete reaction.1. Extend the reaction time. 2. See "Low Conversion" troubleshooting. 3. For purification, consider column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).[1]
Formation of a More Polar, Insoluble Byproduct Over-oxidation of the pyrrole ring, potentially forming 7-azaoxindole or other oxidized species. The pyrrole ring in azaindoles is susceptible to oxidation.[2][3]1. Reduce the amount of oxidizing agent. 2. Lower the reaction temperature. 3. Add the oxidant portion-wise to maintain a low concentration. 4. Isolate the byproduct by filtration if insoluble and characterize by NMR and MS to confirm its identity.
Complex Mixture of Products Observed by TLC/NMR Decomposition of the N-oxide product or starting material under the reaction conditions. N-oxides can be unstable, especially at elevated temperatures or in the presence of strong acids or bases.[4]1. Perform the reaction at a lower temperature. 2. Ensure the reaction medium is neutral or slightly acidic, avoiding strong bases. 3. Minimize reaction time.
Difficulty in Purifying the Product by Column Chromatography 7-Azaindole N-oxide is a highly polar compound and may adhere strongly to silica gel.[1]1. Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[1] 2. Consider using a different stationary phase, such as alumina or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[1] 3. Recrystallization from a suitable solvent system may be an alternative to chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-oxidation of 7-azaindole?

A1: The most probable side reactions involve the oxidation of the electron-rich pyrrole ring, which can lead to the formation of 7-azaoxindole and other ring-opened or rearranged products.[2][3] Additionally, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), decomposition of the desired N-oxide can occur.

Q2: Which oxidizing agent is best for the synthesis of 7-azaindole N-oxide?

A2: Both hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of pyridine rings. A patent describes the use of hydrogen peroxide in a suitable solvent like THF or ethylene glycol monomethyl ether.[5] The choice of oxidant may influence the side reaction profile, and gentle oxidants are generally preferred to minimize over-oxidation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). 7-Azaindole N-oxide is significantly more polar than the starting 7-azaindole. A suitable eluent system, such as 5-10% methanol in dichloromethane, should show a clear separation between the starting material (higher Rf) and the N-oxide product (lower Rf).

Q4: What is the expected NMR spectrum for 7-azaindole N-oxide?

A4: In the 1H NMR spectrum of 7-azaindole N-oxide, the protons on the pyridine ring will show a downfield shift compared to the starting 7-azaindole due to the electron-withdrawing effect of the N-oxide group. The pyrrole ring protons will also be affected. For comparison, the 1H NMR spectrum of 7-azaindole is well-documented.[6]

Q5: Is it possible to form a di-N-oxide?

A5: The formation of a di-N-oxide (oxidation of both the pyridine and pyrrole nitrogens) is unlikely under standard N-oxidation conditions. The pyrrole nitrogen is significantly less basic and less nucleophilic than the pyridine nitrogen, making its oxidation much more difficult.

Experimental Protocols

Synthesis of 7-Azaindole N-Oxide with Hydrogen Peroxide[5]

This protocol is adapted from a patented procedure.

Materials:

  • 7-Azaindole

  • Hydrogen Peroxide (30-50% aqueous solution)

  • Tetrahydrofuran (THF) or Ethylene glycol monomethyl ether (EGME)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in THF or EGME in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 5-15 °C using an ice bath.

  • Slowly add hydrogen peroxide (1.1-2.0 eq) dropwise to the stirred solution, maintaining the temperature between 5-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-5 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Upon completion, the reaction mixture can be carefully concentrated under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Reaction Scheme and Potential Side Reactions

G cluster_main Main Reaction cluster_side Potential Side Reactions 7-Azaindole 7-Azaindole 7-Azaindole_N-Oxide 7-Azaindole N-Oxide (Desired Product) 7-Azaindole->7-Azaindole_N-Oxide [O] Over-oxidation_Products Over-oxidation Products (e.g., 7-Azaoxindole) 7-Azaindole->Over-oxidation_Products Excess [O] Decomposition_Products Decomposition Products 7-Azaindole_N-Oxide->Decomposition_Products Heat/Acid/Base

Caption: Main reaction pathway and potential side reactions in the synthesis of 7-azaindole N-oxide.

Troubleshooting Workflow

G start Reaction Complete? low_conversion Low Conversion? start->low_conversion No side_products Side Products Present? start->side_products Yes low_conversion->side_products No increase_oxidant Increase Oxidant/ Temperature/Time low_conversion->increase_oxidant Yes optimize_conditions Optimize Conditions: - Lower Temperature - Less Oxidant side_products->optimize_conditions Yes purify Purify Product (Chromatography/ Recrystallization) side_products->purify No increase_oxidant->start optimize_conditions->start end Pure Product purify->end

Caption: A logical workflow for troubleshooting common issues in 7-azaindole N-oxide synthesis.

References

Technical Support Center: Optimization of 7-Azaindole N-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-oxidation of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-oxidation of 7-azaindole, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Oxidizing Agent: The chosen oxidizing agent may not be sufficiently reactive under the current conditions. 2. Low Reaction Temperature: The activation energy for the oxidation may not be reached. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Degradation of Starting Material: 7-Azaindole can be susceptible to degradation under harsh conditions.1. Choice of Oxidant: Consider switching to a stronger oxidizing agent (e.g., from hydrogen peroxide to m-CPBA). 2. Temperature Adjustment: Gradually increase the reaction temperature in increments of 5-10 °C. For the hydrogen peroxide method, a temperature of 5-15 °C is recommended.[1] 3. Extended Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time accordingly. A typical reaction time with hydrogen peroxide is 2-5 hours.[1] 4. Milder Conditions: If degradation is suspected, consider using a milder oxidizing agent or lowering the reaction temperature.
Formation of Multiple Products (Low Selectivity) 1. Over-oxidation: The oxidizing agent may be too reactive, leading to oxidation at other positions on the 7-azaindole ring. The pyrrole ring, in particular, can be susceptible to oxidation. 2. Side Reactions: Depending on the oxidant and conditions, various side reactions can occur. For instance, m-CPBA can lead to the formation of m-chlorobenzoic acid as a byproduct.1. Control Stoichiometry: Use a controlled amount of the oxidizing agent (e.g., 1.1 to 1.3 equivalents of hydrogen peroxide).[1] 2. Choice of Solvent: The solvent can influence selectivity. Consider screening different solvents such as THF, EGME, or propylene glycol monomethyl ether.[1] 3. Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired N-oxide.
Difficult Purification 1. Presence of Acidic Byproducts: When using m-CPBA, the byproduct m-chlorobenzoic acid can complicate purification. 2. Polarity of the N-oxide: 7-Azaindole N-oxide is a polar compound, which can make it challenging to separate from other polar impurities.1. Aqueous Wash: During workup, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. 2. Chromatography: Utilize silica gel column chromatography with a suitable polar solvent system to effectively separate the N-oxide.
Product Instability 1. Decomposition on Storage: N-oxides can be sensitive to light, heat, and acidic or basic conditions.1. Proper Storage: Store the purified 7-azaindole N-oxide in a cool, dark, and dry place. For solutions, it is best to prepare them fresh.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the N-oxidation of 7-azaindole?

Both hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of pyridine-containing heterocycles. The choice depends on the desired reactivity and reaction conditions. Hydrogen peroxide is a greener and often more cost-effective option, while m-CPBA is a more powerful oxidizing agent.

Q2: What are the typical reaction conditions for the N-oxidation of 7-azaindole with hydrogen peroxide?

A reported high-yielding procedure involves reacting 7-azaindole with 50% hydrogen peroxide (1.2 equivalents) in THF at 5 °C, with the temperature slowly rising to room temperature over 3 hours. This method has been reported to yield 93.6% of 7-azaindole N-oxide.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 7-azaindole N-oxide, is typically more polar than the starting material, 7-azaindole, and will have a lower Rf value on a silica gel TLC plate.

Q4: What are the potential side products in the N-oxidation of 7-azaindole?

While specific side products for 7-azaindole N-oxidation are not extensively documented, potential side reactions based on the reactivity of the indole and pyridine rings include:

  • Oxidation of the pyrrole ring: The electron-rich pyrrole ring can be susceptible to oxidation, leading to various oxidized byproducts.

  • Hydroxylation: Introduction of a hydroxyl group on the aromatic rings.

  • Ring-opening: Under harsh oxidative conditions, ring cleavage of the pyrrole or pyridine moiety could occur.

Q5: How do I remove the m-chlorobenzoic acid byproduct when using m-CPBA?

The m-chlorobenzoic acid byproduct can be removed by washing the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate solution, during the workup procedure.

Data Presentation

The following tables summarize quantitative data for the N-oxidation of 7-azaindole based on available literature.

Table 1: Reaction Conditions for 7-Azaindole N-Oxidation with Hydrogen Peroxide

ParameterValueReference
Starting Material 7-Azaindole[1]
Oxidizing Agent 50% Hydrogen Peroxide[1]
Equivalents of Oxidant 1.2[1]
Solvent THF[1]
Temperature 5 °C to Room Temperature[1]
Reaction Time 3 hours[1]
Yield 93.6%[1]

Experimental Protocols

Protocol 1: N-Oxidation of 7-Azaindole using Hydrogen Peroxide [1]

Materials:

  • 7-Azaindole

  • 50% Hydrogen Peroxide

  • Tetrahydrofuran (THF)

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in THF.

  • Cool the reaction mixture to 5 °C using an ice bath.

  • Under agitation, slowly add 50% hydrogen peroxide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction temperature to slowly rise to room temperature and continue stirring for 3 hours.

  • Monitor the reaction to completion by TLC.

  • Once the reaction is complete, reduce the volume of the solvent by rotary evaporation.

  • Add n-hexane to the concentrated mixture to precipitate the product.

  • Filter the resulting solid, wash with n-hexane, and dry to obtain 7-azaindole N-oxide.

Mandatory Visualization

Troubleshooting_Workflow start Start: 7-Azaindole N-Oxidation check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction reaction_complete Is Reaction Complete? check_reaction->reaction_complete low_yield Issue: Low/No Product reaction_complete->low_yield No side_products Issue: Multiple Products reaction_complete->side_products Partially/ Multiple Spots workup Proceed to Workup & Purification reaction_complete->workup Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Increase Reaction Time low_yield->optimize_conditions change_oxidant Consider Stronger Oxidant (e.g., m-CPBA) low_yield->change_oxidant control_stoichiometry Adjust Oxidant Stoichiometry (1.1-1.3 eq.) side_products->control_stoichiometry purification_strategy Refine Purification Strategy: - Basic Wash (for m-CPBA) - Column Chromatography side_products->purification_strategy workup->purification_strategy end End: Purified 7-Azaindole N-Oxide optimize_conditions->check_reaction change_oxidant->check_reaction control_stoichiometry->check_reaction purification_strategy->end

Caption: The general reaction pathway for the N-oxidation of 7-azaindole.

References

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine 7-oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 1H-Pyrrolo[2,3-b]pyridine 7-oxide. It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) to its 7-oxide derivative?

A1: The N-oxidation of 7-azaindole serves several key purposes in synthetic chemistry. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution reactions at the C4 and C6 positions, which are otherwise difficult to achieve. It also alters the electronic properties of the molecule and can be used to modify solubility.

Q2: What are the most common challenges encountered during the synthesis of this compound?

A2: The most frequent issues include incomplete oxidation leading to low yields, over-oxidation or degradation of the starting material, and difficulties in purifying the product from the oxidizing agent's byproducts.

Q3: How does the 7-oxide group influence subsequent electrophilic substitution reactions?

A3: The 7-oxide group is a directing group. For instance, in nitration reactions, it directs the incoming nitro group to the C4 position.

Q4: Are there any specific safety precautions I should take when working with the reagents for N-oxidation?

A4: Yes, many oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are potentially explosive and should be handled with care. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid mixing with incompatible chemicals.

Troubleshooting Guides

Synthesis of this compound

Problem: Low or no yield of the desired 7-oxide.

Possible Cause Recommendation
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. The activity of reagents like m-CPBA can degrade over time.
Insufficient Equivalents of Oxidant Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents).
Suboptimal Reaction Temperature For m-CPBA, reactions are often run at 0°C to room temperature. If the reaction is sluggish, consider a slight increase in temperature, but monitor closely for side product formation.
Incorrect Solvent Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Ensure the solvent is anhydrous.

Problem: Formation of multiple products or significant decomposition.

Possible Cause Recommendation
Over-oxidation Use the minimum effective amount of oxidizing agent and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0°C or even -10°C) to minimize side reactions.
Presence of Water Ensure all glassware is flame-dried and solvents are anhydrous, as water can lead to undesired side reactions.

Problem: Difficulty in purifying the product.

Possible Cause Recommendation
Contamination with Oxidant Byproducts For m-CPBA oxidations, the byproduct is m-chlorobenzoic acid, which can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
Product is Water-Soluble If the product has high polarity, extraction with a more polar solvent like ethyl acetate may be necessary. In some cases, purification by column chromatography on silica gel or recrystallization may be required.
Nitration of this compound

Problem: Low yield of the desired 4-nitro product.

Possible Cause Recommendation
Insufficiently Strong Nitrating Agent A mixture of fuming nitric acid and sulfuric acid is typically required. Ensure the reagents are of high purity and concentration.
Reaction Temperature Too Low Nitration of deactivated rings may require heating. Cautiously increase the reaction temperature and monitor for decomposition.
Incomplete Reaction Extend the reaction time and monitor the progress by TLC or LC-MS.

Problem: Formation of dinitro or other side products.

Possible Cause Recommendation
Reaction Conditions Too Harsh Use a milder nitrating agent if possible, or reduce the reaction temperature and time.
Starting Material Degradation The pyrrole ring can be sensitive to strong acids. Consider protecting the pyrrole nitrogen before nitration if degradation is significant.
Nucleophilic Substitution Reactions

Problem: No reaction or low conversion.

Possible Cause Recommendation
Poor Leaving Group Ensure you have a suitable leaving group at the target position (e.g., a halogen). The N-oxide activates the ring, but a good leaving group is still necessary.
Nucleophile is Not Strong Enough Consider using a stronger nucleophile or adding a catalyst if applicable.
Suboptimal Reaction Conditions Nucleophilic aromatic substitutions often require elevated temperatures. Ensure the solvent is appropriate for the reaction and the nucleophile.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-oxidation of 7-azaindole using m-CPBA.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1H-Pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (3 x 50 mL) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) or by recrystallization.

Quantitative Data:

Oxidizing AgentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)
m-CPBA1.2DCM0 to RT4-675-90
Hydrogen Peroxide/Acetic AcidExcessAcetic Acid70-801260-75
Oxone®1.5Methanol/WaterRT2470-85

Visualizations

experimental_workflow Experimental Workflow for N-Oxidation start Start dissolve Dissolve 7-azaindole in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_mcpba Add m-CPBA (1.2 eq) portion-wise cool->add_mcpba react Stir at RT for 4-6h add_mcpba->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: - Dilute with DCM - Wash with NaHCO3 - Wash with Brine - Dry over Na2SO4 monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify end End purify->end

Caption: Workflow for the N-oxidation of 7-azaindole.

troubleshooting_logic Troubleshooting Low Yield in N-Oxidation start Low Yield Observed check_reagent Check Oxidant Activity (Is it fresh?) start->check_reagent use_fresh Use Fresh Oxidant check_reagent->use_fresh No check_equivalents Check Molar Equivalents (Sufficient?) check_reagent->check_equivalents Yes re_evaluate Re-evaluate Protocol use_fresh->re_evaluate increase_equivalents Increase Equivalents (e.g., to 1.5 eq) check_equivalents->increase_equivalents No check_temp Check Reaction Temperature (Too low?) check_equivalents->check_temp Yes increase_equivalents->re_evaluate increase_temp Slightly Increase Temperature (Monitor closely) check_temp->increase_temp Yes check_temp->re_evaluate No increase_temp->re_evaluate

Caption: Decision tree for troubleshooting low N-oxide yield.

Stability studies of 7-azaindole N-oxide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Studies of 7-Azaindole N-Oxide

This technical support center provides guidance and troubleshooting for researchers working with 7-azaindole N-oxide, focusing on its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 7-azaindole N-oxide?

A1: The primary stability concerns for 7-azaindole N-oxide include its potential for degradation under specific conditions such as exposure to strong acids or bases, high temperatures, and UV light. The N-oxide functional group can also be susceptible to reduction.

Q2: What are the likely degradation products of 7-azaindole N-oxide?

A2: Under forced degradation conditions, the likely degradation products include 7-azaindole (resulting from the reduction of the N-oxide) and potentially hydroxylated or other oxidized species, particularly under oxidative stress. The specific degradation profile will depend on the applied stress conditions.

Q3: What are the recommended storage conditions for 7-azaindole N-oxide and its solutions?

A3: For long-term storage, solid 7-azaindole N-oxide should be kept in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be stored at 2-8°C and protected from light. The pH of the solution should be maintained as close to neutral as the experimental protocol allows.

Q4: How can I monitor the stability of 7-azaindole N-oxide in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of 7-azaindole N-oxide. This method should be capable of separating the intact compound from its potential degradation products.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Unexpectedly low assay results for 7-azaindole N-oxide. Degradation of the compound in solution.Prepare fresh solutions before use. Verify the integrity of any stock solutions using a stability-indicating HPLC method. Evaluate the pH and temperature of your experimental buffers and solutions to ensure they are within a stable range for the compound.
Appearance of a new peak in the HPLC chromatogram. Degradation of 7-azaindole N-oxide.Characterize the new peak using LC-MS to identify the degradation product. This will help in understanding the degradation pathway. Compare the retention time with a 7-azaindole standard to check for reduction of the N-oxide.
Inconsistent results between experimental replicates. Inconsistent sample handling or storage.Ensure uniform sample handling procedures. Protect samples from light and control the temperature throughout the experiment and analysis.
Precipitation of the compound in solution. Poor solubility or pH-dependent solubility.Check the solubility of 7-azaindole N-oxide in your chosen solvent system. Adjust the pH of the solution if the compound's solubility is pH-dependent. Consider the use of a co-solvent if necessary.

Data Presentation: Expected Stability Summary

The following table summarizes the expected stability of 7-azaindole N-oxide under various stress conditions. This information is based on the general chemical behavior of heterocyclic N-oxides and should be confirmed by experimental data.

Condition Expected Stability Primary Degradation Product Notes
Acidic (pH < 4) Low to Moderate7-azaindoleDegradation rate is expected to increase with decreasing pH and increasing temperature.
Neutral (pH 6-8) High-Optimal stability is expected around neutral pH.
Basic (pH > 8) Low to Moderate7-azaindoleDegradation rate is expected to increase with increasing pH and increasing temperature.
Oxidative (e.g., H₂O₂) ModerateOxidized speciesThe 7-azaindole ring system may be susceptible to further oxidation.
Thermal (> 40°C) Moderate7-azaindoleElevated temperatures will likely accelerate the rate of degradation across all pH conditions.
Photolytic (UV light) ModerateVarious photoproductsIndole and its derivatives can be susceptible to photodegradation. Solutions should be protected from light.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 7-azaindole N-oxide in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water). For stability studies, incubate the solution under the desired stress conditions. At each time point, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration with the initial mobile phase conditions.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Incubate a solution of 7-azaindole N-oxide in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of 7-azaindole N-oxide in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of 7-azaindole N-oxide with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of 7-azaindole N-oxide at 80°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.

  • Photostability: Expose a solution of 7-azaindole N-oxide to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: At specified time points, analyze the samples using the stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution of 7-Azaindole N-Oxide Acid Acid Hydrolysis Prep->Acid Incubate under stress Base Base Hydrolysis Prep->Base Incubate under stress Oxidative Oxidative Degradation Prep->Oxidative Incubate under stress Thermal Thermal Degradation Prep->Thermal Incubate under stress Photo Photodegradation Prep->Photo Incubate under stress HPLC HPLC Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidative->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points LCMS LC-MS for Identification HPLC->LCMS Characterize degradants Data Data Interpretation & Stability Assessment HPLC->Data LCMS->Data

Caption: Experimental workflow for a forced degradation study of 7-azaindole N-oxide.

Troubleshooting_Guide Start Unexpected HPLC Result LowAssay Low Assay of Parent Compound? Start->LowAssay NewPeak New Peak(s) Observed? LowAssay->NewPeak Yes CheckPrep Verify Solution Prep & Storage LowAssay->CheckPrep No IdentifyPeak Identify New Peak (LC-MS) NewPeak->IdentifyPeak Yes End Determine Degradation Pathway NewPeak->End No AssessConditions Assess Experimental Conditions (pH, Temp) CheckPrep->AssessConditions AssessConditions->End CompareStandard Compare with 7-Azaindole Standard IdentifyPeak->CompareStandard CompareStandard->End

Caption: Troubleshooting guide for unexpected results in stability studies.

Protecting group strategies for 7-azaindole N-oxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole N-oxide derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and functionalization. The primary strategy discussed involves the transient use of the N-oxide to activate the pyridine ring for further reactions, followed by its removal.

Troubleshooting Guides

This section addresses specific problems you might encounter during the key stages of working with 7-azaindole N-oxides: N-oxidation, functionalization, and deoxygenation.

Issue 1: Low or No Yield During N-Oxidation of 7-Azaindole

Q: I am attempting to synthesize 7-azaindole N-oxide from 7-azaindole using hydrogen peroxide, but I am getting a low yield or recovering only my starting material. What could be the problem?

A: Low yields in this oxidation step are common and can often be attributed to several factors:

  • Reagent Quality: The concentration and stability of your hydrogen peroxide solution are critical. Use a fresh, properly stored bottle of H₂O₂. Older solutions can decompose, leading to a lower effective concentration.

  • Reaction Temperature: The reaction is typically performed at low to moderate temperatures (e.g., 5–15°C).[1] Running the reaction at too high a temperature can accelerate the decomposition of H₂O₂ and may lead to side reactions. Conversely, a temperature that is too low may result in a sluggish reaction.

  • Reaction Time: The oxidation requires sufficient time to proceed to completion. Typical reaction times range from 2 to 5 hours.[1] Monitor the reaction by TLC or LC-MS to determine the optimal time and ensure all starting material is consumed.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the starting material. Organic solvents like THF, ethylene glycol monomethyl ether (EGME), or propylene glycol monomethyl ether are commonly used.[1]

Issue 2: Poor Regioselectivity or Unwanted Side Reactions During Functionalization

Q: I have successfully synthesized my 7-azaindole N-oxide, but during subsequent functionalization (e.g., halogenation or arylation), I am observing a mixture of products or degradation of my starting material. How can I improve this?

A: The N-oxide group is a powerful activating group, but this enhanced reactivity can lead to selectivity issues. Here are some troubleshooting steps:

  • Protecting the Pyrrole N-H: The pyrrole nitrogen (N1) of the 7-azaindole system can interfere with reactions intended for the pyridine ring. Protecting this nitrogen with a suitable group (e.g., sulfonyl) before functionalization can prevent undesired side reactions at this position.[2]

  • Controlling Reaction Conditions:

    • Temperature: Overheating can lead to a loss of selectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reagent Stoichiometry: Carefully control the equivalents of your electrophile or coupling partners. Using a large excess may lead to di-substitution or other side reactions.

  • Choice of Catalyst and Ligands: For cross-coupling reactions, the choice of palladium catalyst and ligands is crucial for directing the reaction to the desired position on the pyridine ring. N-oxide activation has been shown to enable regioselective direct arylation of the azine ring using a Pd(OAc)₂/DavePhos system.[3]

Issue 3: Incomplete or Unselective Deoxygenation of the N-Oxide

Q: I am trying to remove the N-oxide group after functionalizing the pyridine ring, but the reaction is incomplete, or I am seeing reduction of other functional groups in my molecule. What should I do?

A: Deoxygenation requires a reducing agent that is strong enough to cleave the N-O bond but selective enough to tolerate other functionalities.

  • Choice of Reducing Agent: The choice of reagent is critical for chemoselectivity.

    • For molecules with sensitive functional groups (esters, nitriles, halogens), mild conditions are necessary. Visible light-mediated photoredox catalysis using Hantzsch esters is highly chemoselective and proceeds rapidly at room temperature.[4]

    • Lewis acids like Zn(OTf)₂ or Cu(OTf)₂ can also be used for mild and efficient deoxygenation.[4][5]

    • Stronger reducing agents like Zn/NH₄Cl or NaBH₄ with a catalyst can be effective but may reduce other groups if not carefully controlled.

  • Reaction Monitoring: Do not assume a standard reaction time. Monitor the reaction progress closely by TLC or LC-MS to prevent over-reduction or degradation of the product.

  • Workup Procedure: Ensure the workup procedure effectively removes the reducing agent and any byproducts, as these can sometimes interfere with purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting 7-azaindole to its N-oxide derivative?

A1: The primary purpose is to alter the electronic properties of the pyridine ring. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic substitution and directing functionalization to specific positions (e.g., C4 and C6) that are otherwise difficult to access.[6] This strategy is often employed to introduce substituents before the N-oxide is removed.

Q2: Can I perform reactions on the pyrrole ring of 7-azaindole N-oxide without affecting the N-oxide group?

A2: Yes, this is possible, but it often requires careful selection of reagents and protection of the pyrrole nitrogen (N1-H). The N-oxide is generally stable under many conditions used for pyrrole functionalization, such as N-alkylation or certain C-H activation reactions, provided strongly acidic or highly reducing environments are avoided.

Q3: My functionalized 7-azaindole N-oxide derivative is difficult to purify. What are some common challenges and solutions?

A3: 7-Azaindole N-oxides are polar compounds, which can lead to purification challenges, particularly with silica gel chromatography.

  • Tailing on Silica Gel: The basic nitrogen and polar N-oxide can interact strongly with acidic silica gel, causing significant tailing. Consider deactivating the silica by pre-treating it with a small amount of triethylamine or ammonia mixed in the eluent.

  • Solubility: Ensure your crude material is fully dissolved before loading onto the column. Using a stronger loading solvent may be necessary, but use the minimum amount required.

  • Alternative Media: If silica gel proves problematic, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase chromatography.

Q4: Is the N-oxide group stable to common cross-coupling conditions (e.g., Suzuki, Heck)?

A4: The N-oxide group can be stable under these conditions and can even be used to direct the regioselectivity of the reaction. For example, N-oxide activation has been shown to completely switch the regioselectivity in Heck-type arylations of N-vinyl-7-azaindoles.[7] However, the stability can be dependent on the specific catalyst, ligands, base, and temperature used. It is advisable to run a small-scale test reaction to confirm stability in your specific system.

Data Presentation

Table 1: Comparison of Common Deoxygenation Methods for Aromatic N-Oxides

Reagent/SystemTypical ConditionsAdvantagesPotential Issues
PCl₃ or POCl₃ Reflux in CHCl₃ or neatEffective for many substratesHarsh conditions, not suitable for sensitive functional groups
Zn / NH₄Cl Aqueous or alcoholic solvent, RTMild, inexpensiveCan be slow, potential for other group reductions
RuCl₃·xH₂O Solvent-free, 5 mol% catalystEfficient and selectiveRequires a metal catalyst
Zn(OTf)₂ or Cu(OTf)₂ 80°C, equimolar amountsEnvironmentally friendly, recoverableRequires heating, metal triflates can be expensive[5]
Photoredox Catalysis Visible light, Hantzsch ester, RTHighly chemoselective, very mild[4]Requires photocatalysis setup

Experimental Protocols

Protocol 1: Synthesis of 7-Azaindole N-Oxide

This protocol is adapted from a general procedure for the N-oxidation of 7-azaindole.[1]

  • Dissolution: Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent such as THF or EGME.

  • Cooling: Cool the solution to a temperature between 5°C and 15°C using an ice bath.

  • Addition of Oxidant: Slowly add hydrogen peroxide (1.1–2.0 eq) to the cooled solution while stirring. Maintain the temperature within the specified range.

  • Reaction: Continue stirring the reaction mixture at 5–15°C for 2–5 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, the reaction is typically quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

  • Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Deoxygenation of an Aromatic N-Oxide

This protocol describes a general method using a mild Lewis acid catalyst.[5]

  • Mixing Reagents: In a reaction vessel, combine the 7-azaindole N-oxide derivative (1.0 eq) and zinc triflate (Zn(OTf)₂) (1.0 eq). No solvent is necessary, but a high-boiling solvent can be used if the substrate is a solid.

  • Heating: Heat the mixture to 80°C with stirring.

  • Reaction: Maintain the temperature and continue stirring for the time required for the reaction to complete, as determined by TLC or LC-MS analysis.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_start Stage 1: N-Oxidation cluster_func Stage 2: Functionalization cluster_deprotect Stage 3: Deoxygenation start 7-Azaindole Derivative oxidation React with H₂O₂ in THF/EGME (5-15°C) start->oxidation Step 1.1 n_oxide 7-Azaindole N-Oxide oxidation->n_oxide Step 1.2 functionalization Reaction (e.g., Halogenation, Arylation) n_oxide->functionalization Step 2.1 func_product Functionalized 7-Azaindole N-Oxide functionalization->func_product Step 2.2 deoxygenation Reduction (e.g., Zn(OTf)₂, Photoredox) func_product->deoxygenation Step 3.1 final_product Final Functionalized 7-Azaindole deoxygenation->final_product Step 3.2

Caption: Synthetic workflow for functionalizing 7-azaindoles via N-oxide intermediates.

troubleshooting_flowchart start Low Yield in Deoxygenation? q1 Is the reducing agent appropriate for other functional groups? start->q1 a1_yes Proceed to Check Reaction Conditions q1->a1_yes Yes a1_no Select Milder Reagent (e.g., Photoredox, Zn(OTf)₂) q1->a1_no No q2 Are reaction conditions (temp, time) optimized? a1_yes->q2 a1_no->start Re-attempt a2_yes Investigate Substrate Stability / Purity q2->a2_yes Yes a2_no Monitor by LC-MS to find optimal time/temp. Avoid over-reduction. q2->a2_no No a2_no->start Re-attempt

Caption: Troubleshooting flowchart for low-yield deoxygenation reactions.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrrolo[2,3-b]pyridine 7-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine 7-oxide (also known as 7-azaindole N-oxide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and successful scale-up process.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete Reaction: Insufficient reaction time or temperature. Degradation of Oxidant: The oxidizing agent (e.g., hydrogen peroxide, m-CPBA) may have degraded. Poor Quality Starting Material: The 1H-Pyrrolo[2,3-b]pyridine may be impure.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure the reaction is maintained at the recommended temperature. - Use a fresh, properly stored batch of the oxidizing agent. - Verify the purity of the starting material by NMR or melting point analysis.
Incomplete Reaction or Stalling Insufficient Oxidant: The molar ratio of the oxidant to the starting material may be too low. Low Reaction Temperature: The activation energy for the reaction may not be reached.- Increase the molar equivalents of the oxidizing agent. A common ratio is 1.1 to 2 equivalents of oxidant per equivalent of 7-azaindole.[1] - Gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm.
Formation of Byproducts Over-oxidation: Use of excessive oxidant or prolonged reaction times can lead to the formation of undesired oxidized species. Side Reactions: Depending on the oxidant and reaction conditions, other functional groups in the molecule may react.- Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely and stop it once the starting material is consumed to prevent further oxidation. - Choose a milder or more selective oxidizing agent if possible.
Difficulty in Product Isolation Product is too soluble in the reaction solvent: This can make precipitation or extraction inefficient. Formation of an emulsion during work-up: This is common when using certain solvents and aqueous solutions.- If the product is soluble, consider adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. For example, n-hexane can be added to a THF solution to precipitate the N-oxide.[1] - To break emulsions, try adding brine or a small amount of a different organic solvent. Centrifugation can also be effective.
Product Contamination with Byproducts (e.g., m-chlorobenzoic acid from m-CPBA) Incomplete removal during work-up: The acidic byproduct of m-CPBA is often a persistent impurity.- During the aqueous work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate or sodium sulfite solution to remove acidic byproducts. - Cooling the reaction mixture before filtration can help precipitate out the majority of the m-chlorobenzoic acid.
Product is Hygroscopic and Difficult to Dry Inherent property of N-oxides: Pyridine N-oxides are known to be hygroscopic.- Dry the product under high vacuum. - Azeotropic distillation with a solvent like toluene can be an effective method for removing residual water.
Runaway Reaction or Exotherm Poor temperature control: Oxidation reactions are often exothermic and can become uncontrolled if not properly managed, especially at a large scale. Rapid addition of oxidant: Adding the oxidizing agent too quickly can lead to a rapid increase in temperature.- Ensure the reaction vessel is equipped with adequate cooling and a reliable temperature monitoring system. - Add the oxidizing agent portion-wise or via a syringe pump to control the rate of addition and maintain a stable internal temperature. - For large-scale reactions, a thorough safety assessment, including calorimetric studies, is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a large scale?

The most common and scalable methods involve the direct oxidation of 1H-Pyrrolo[2,3-b]pyridine using either hydrogen peroxide (often in the presence of an acid catalyst like acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA). The choice between these reagents often depends on factors such as cost, safety, and ease of work-up.

Q2: What are the key safety precautions to consider when scaling up this oxidation reaction?

Oxidation reactions are inherently hazardous and require strict safety protocols, especially at scale.[2] Key precautions include:

  • Temperature Control: Use a robust cooling system and monitor the internal reaction temperature continuously.

  • Controlled Addition of Oxidant: Add the oxidizing agent slowly and in a controlled manner to prevent a dangerous exotherm.

  • Ventilation: Perform the reaction in a well-ventilated area or a fume hood to handle any potential off-gassing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Quenching: Have a plan for safely quenching the reaction in case of an emergency. This may involve the use of a reducing agent like sodium sulfite.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] For TLC, a spot of the starting material (1H-Pyrrolo[2,3-b]pyridine) should be run alongside the reaction mixture to track its consumption. In HPLC, the disappearance of the starting material peak and the appearance of the product peak can be quantified.

Q4: What is the recommended procedure for purifying the final product on a large scale?

For large-scale purification, the following methods are commonly employed:

  • Precipitation/Crystallization: After the reaction is complete, the product can often be precipitated by cooling the reaction mixture or by adding an anti-solvent. Recrystallization from a suitable solvent system can then be used to achieve high purity.

  • Filtration and Washing: The precipitated product is collected by filtration and washed with a suitable solvent to remove impurities.

  • Drying: The purified product should be dried under vacuum to remove any residual solvents.

Q5: What are the typical storage conditions for this compound?

This compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q6: Are there any known incompatibilities or downstream reactions I should be aware of?

The N-oxide functionality can be sensitive to certain reagents. It can be deoxygenated back to the parent pyridine using reducing agents like PCl₃ or PPh₃. The N-oxide can also activate the pyridine ring for certain nucleophilic substitution reactions. It is important to consider the compatibility of the N-oxide group with the reagents and conditions planned for subsequent synthetic steps.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters for the Hydrogen Peroxide Method
ParameterLab Scale (Example)[1]Pilot Scale (Projected)
Starting Material (7-azaindole) 12.6 g (0.102 mol)1.26 kg (10.2 mol)
Solvent (THF) 120 mL12 L
Oxidant (50% H₂O₂) 6.1 g (0.122 mol)610 g (12.2 mol)
Molar Ratio (7-azaindole:H₂O₂) 1 : 1.21 : 1.2
Initial Temperature 5 °C5-10 °C
Reaction Time 3 hours3-5 hours
Work-up Solvent (n-hexane) 60 mL6 L
Typical Yield 93.6%90-95%
Purity (pre-recrystallization) >95%>95%

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound using Hydrogen Peroxide

This protocol is based on a literature procedure and is intended for scaling up the synthesis.[1]

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Tetrahydrofuran (THF)

  • 50% Hydrogen Peroxide (H₂O₂)

  • n-Hexane

  • Ice bath

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 1H-Pyrrolo[2,3-b]pyridine and THF (e.g., 10 mL of THF per gram of starting material).

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add 50% hydrogen peroxide (1.1-1.3 molar equivalents) to the stirred solution via the addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to approximately one-quarter of its original volume.

  • To the concentrated solution, add n-hexane (e.g., 5 mL per gram of starting material) with vigorous stirring. This will cause the product to precipitate as a pale solid.

  • Collect the solid by filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield this compound.

Protocol 2: Lab-Scale Synthesis and Work-Up using m-CPBA

This protocol provides a general method for lab-scale synthesis and highlights the work-up procedure to remove the m-chlorobenzoic acid byproduct.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-Pyrrolo[2,3-b]pyridine in DCM (e.g., 10-15 mL of DCM per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture again to 0 °C to precipitate some of the m-chlorobenzoic acid. Filter the mixture.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), saturated Na₂SO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation Stage cluster_qc Quality Control start Start: Charge Reactor with 7-Azaindole and Solvent cool Cool Reactor to 5-10°C start->cool 1 add_oxidant Slowly Add Oxidizing Agent (e.g., H₂O₂) cool->add_oxidant 2 react React at Room Temperature (2-5 hours) add_oxidant->react 3 monitor Monitor Reaction by TLC/HPLC react->monitor 4 concentrate Concentrate Reaction Mixture monitor->concentrate 5. Reaction Complete precipitate Precipitate Product with Anti-Solvent concentrate->precipitate 6 filter_wash Filter and Wash Solid Product precipitate->filter_wash 7 dry Dry Product Under Vacuum filter_wash->dry 8 qc Final Product Analysis (NMR, MS, Purity) dry->qc 9

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_logic start Reaction Issue Encountered check_conversion Check Conversion by TLC/HPLC start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Partial byproducts Byproducts Observed check_conversion->byproducts Yes solution1 Increase Reaction Time/Temp low_conversion->solution1 solution2 Check Oxidant Quality/Stoichiometry low_conversion->solution2 incomplete_reaction->solution1 incomplete_reaction->solution2 solution3 Optimize Reaction Conditions (e.g., milder oxidant) byproducts->solution3 solution4 Improve Work-up/Purification byproducts->solution4

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Functionalization of 7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-azaindole N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of 7-azaindole N-oxide, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in C-H Functionalization

Question: I am attempting a direct C-H functionalization on 7-azaindole N-oxide, but I am observing a mixture of isomers or reaction at an undesired position. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge in the functionalization of bicyclic heteroaromatics. The N-oxide group is a powerful tool for directing functionalization to specific positions on the 7-azaindole core, primarily by altering the electronic properties of the pyridine ring.

Potential Causes and Solutions:

  • Incorrect Catalyst/Ligand System: The choice of catalyst and ligand is critical for directing the reaction to the desired position. For direct arylation of the pyridine ring, specific palladium catalysts and ligands are known to favor certain positions.

    • Solution: For C6-arylation of N-methyl 7-azaindole N-oxide, a combination of Pd(OAc)₂ and a phosphine ligand like DavePhos has been shown to be effective.[1] In the absence of the N-oxide, functionalization often occurs at other positions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and additives can significantly influence the regioselectivity of C-H functionalization.

    • Solution: A systematic screening of reaction parameters is recommended. For instance, in some palladium-catalyzed arylations, the addition of an acid can be crucial for achieving high C2 selectivity on the pyrrole ring of 7-azaindoles.[2]

  • Influence of Substituents: Existing substituents on the 7-azaindole N-oxide core can sterically or electronically influence the position of subsequent functionalization.

    • Solution: Consider the electronic and steric nature of your starting material. It may be necessary to introduce a directing group or alter the synthetic strategy to achieve the desired isomer.

Table 1: Comparison of Reaction Conditions for Regioselective Arylation

Reaction TypeCatalyst/LigandPositionYield (%)Reference
Direct C6-ArylationPd(OAc)₂/DavePhosC665-85[1][3]
Heck β-Arylation (N-vinyl)Pd(OAc)₂ (ligand-free)β-positionup to 95[4]
C2-Arylation (of 7-azaindole)Pd(OAc)₂C2up to 80[2]

Logical Workflow for Improving Regioselectivity:

G start Poor Regioselectivity Observed cond1 Is the N-oxide present and stable? start->cond1 sol1 Confirm N-oxide starting material integrity. Consider resynthesis if degraded. cond1->sol1 No cond2 Is the catalyst/ligand system optimized for the desired position? cond1->cond2 Yes sol1->start sol2 Screen different catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., DavePhos, SPhos). cond2->sol2 No cond3 Have reaction conditions been optimized? cond2->cond3 Yes sol2->cond3 sol3 Systematically vary solvent, temperature, base, and additives (e.g., PivOH). cond3->sol3 No end Achieved Desired Regioselectivity cond3->end Yes sol3->end G cluster_start Starting Materials cluster_heck Heck Arylation cluster_direct Direct C-H Arylation Azaindole 7-Azaindole N_oxide N-Vinyl-7-azaindole N-oxide Direct_C3 C3-Arylation Product Azaindole->Direct_C3 Pd Catalyst N_vinyl_Azaindole N-Vinyl-7-azaindole Heck_alpha α-Arylation Product N_vinyl_Azaindole->Heck_alpha Pd(OAc)₂ Heck_beta β-Arylation Product (Exclusive) N_oxide->Heck_beta Pd(OAc)₂ (N-oxide activation) Direct_C6 C6-Arylation Product N_oxide->Direct_C6 Pd(OAc)₂/DavePhos (N-oxide activation) G cluster_cycle Catalytic Cycle cluster_pitfalls Potential Pitfalls reagents 7-Azaindole N-Oxide Aryl Halide Pd Catalyst Ligand Base start_cycle Pd(0)Lₙ reagents->start_cycle deoxygenation Deoxygenation Side Reaction reagents->deoxygenation oxidative_addition Oxidative Addition start_cycle->oxidative_addition Ar-X coordination Coordination & C-H Activation oxidative_addition->coordination Azaindole N-Oxide reductive_elimination Reductive Elimination coordination->reductive_elimination catalyst_poisoning Catalyst Poisoning (if deoxygenated) coordination->catalyst_poisoning reductive_elimination->start_cycle Product low_yield Low Yield reductive_elimination->low_yield catalyst_poisoning->low_yield deoxygenation->catalyst_poisoning

References

Validation & Comparative

A Comparative Guide to the Selectivity of 7-Azaindole N-Oxide Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of a wide array of protein kinases. This has led to the development of numerous potent and selective kinase inhibitors. A key chemical modification to this scaffold is the introduction of an N-oxide moiety, which can significantly alter the physicochemical and pharmacological properties of the parent molecule. This guide provides a comparative analysis of 7-azaindole N-oxide based inhibitors, evaluating their selectivity profiles against their non-oxidized counterparts and other alternative inhibitors.

Data Presentation: A Comparative Look at Kinase Inhibition

Direct, head-to-head comparative studies profiling 7-azaindole N-oxide based inhibitors against their corresponding non-N-oxide analogs across a broad kinase panel are limited in publicly available literature. However, we can infer the potential shifts in selectivity and potency by examining the data available for various 7-azaindole-based inhibitors targeting specific kinases. The introduction of the N-oxide can influence hydrogen bonding capacity, polarity, and steric interactions within the ATP-binding pocket, potentially leading to altered selectivity profiles.

Below are tables summarizing the inhibitory activity of several 7-azaindole-based compounds against various kinases. While these tables do not exclusively feature N-oxide derivatives due to a lack of specific comparative data, they provide a baseline for understanding the selectivity of the parent scaffold and highlight key targets for future comparative studies with N-oxide analogs.

Table 1: Selectivity Profile of 7-Azaindole-Based Inhibitors Against Various Kinase Families

Compound ID/NameTarget Kinase(s)IC50 (nM)Alternative Inhibitor(s)Alternative Inhibitor IC50 (nM)Reference
Compound 6h B-Raf2.5Vemurafenib31[1]
Pexidartinib CSF1R13PLX64728[2]
Compound 8l Haspin14--[3]
Compound 8g CDK9/CyclinT---[3]
Compound 97 JAK21--[4]
JAK35[4]
Compound 6z ABL/SRC---[5]
MR-2088 ULK1/2< 25--[6]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

Experimental Protocols: Methodologies for Selectivity Profiling

Accurate and reproducible experimental protocols are critical for the reliable assessment of inhibitor selectivity. Below are detailed methodologies for two key assays commonly employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a widely used method for primary screening and selectivity profiling of kinase inhibitors.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • 7-Azaindole N-oxide based inhibitor (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase reaction buffer (specific to the kinase of interest)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the 7-azaindole N-oxide inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.

    • In a white-walled multi-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase.

  • 7-Azaindole N-oxide based inhibitor (or other test compounds).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Phosphate-buffered saline (PBS).

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection system.

Procedure:

  • Cell Treatment and Heating:

    • Treat cultured cells with the 7-azaindole N-oxide inhibitor or vehicle control (e.g., DMSO) at various concentrations and incubate for a defined period to allow for cellular uptake and target binding.

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble target kinase in each sample by Western blotting.

    • Load equal amounts of total protein per lane on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for the target kinase.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the band intensity (amount of soluble protein) as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

    • Alternatively, for isothermal dose-response experiments, plot the amount of soluble protein at a single, fixed temperature against the inhibitor concentration to determine the EC50 for target engagement.

Mandatory Visualizations

To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Kinase Assay (ADP-Glo) cluster_cellular Cellular Thermal Shift Assay (CETSA) reagents Kinase, Substrate, Inhibitor, ATP reaction Kinase Reaction reagents->reaction adp_glo Add ADP-Glo Reagent (Stop Reaction, Deplete ATP) reaction->adp_glo detection Add Kinase Detection Reagent (Convert ADP to ATP, Luminescence) adp_glo->detection luminescence Measure Luminescence detection->luminescence ic50 Determine IC50 luminescence->ic50 cell_treatment Treat Cells with Inhibitor heating Heat Shock cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot analysis Analyze Thermal Shift / EC50 western_blot->analysis

Caption: Experimental workflows for in vitro and cellular kinase inhibitor profiling.

signaling_pathway cluster_aurora Aurora Kinase Signaling cluster_p38 p38 MAPK Signaling aurora_a Aurora A mitotic_entry Mitotic Entry aurora_a->mitotic_entry spindle_assembly Spindle Assembly aurora_a->spindle_assembly aurora_b Aurora B chromosome_seg Chromosome Segregation aurora_b->chromosome_seg cytokinesis Cytokinesis aurora_b->cytokinesis stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream cellular_response Inflammation, Apoptosis downstream->cellular_response

Caption: Simplified signaling pathways for Aurora Kinases and p38 MAPK.

References

Navigating the Structure-Activity Landscape of 7-Azaindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology. Its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable starting point for the development of targeted therapies. While comprehensive structure-activity relationship (SAR) studies specifically on 7-azaindole N-oxide analogs are not extensively available in the public domain, a wealth of data exists for the broader class of 7-azaindole derivatives. This guide provides a comparative overview of the SAR of these analogs, supported by experimental data, to inform future drug discovery efforts.

Unveiling the Potency: A Comparative Look at 7-Azaindole Analogs

The biological activity of 7-azaindole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activity of various analogs against different cancer cell lines and kinases, highlighting key SAR trends.

Compound Substitution Pattern Target Cell Line/Kinase Activity (IC50/GI50) Reference
Vemurafenib N-propane sulfonyl at N1, phenyl-difluoro-sulfonamide at C3, chloro-fluoro-phenyl at C5B-RAFV600E13 nM[1]
PLX4720 Phenyl-sulfonamide at C3, chloro-fluoro-phenyl at C5B-RAFV600E13 nM[1]
Compound 4a Tetrahydropyridine at C3A549 (Lung Cancer)6.23 µg/mL[2]
Compound 5j Substituted piperidine at C3A549 (Lung Cancer)4.56 µg/mL[2]
Compound 8l Benzocycloalkanone motifHaspin Kinase14 nM[3]
Compound 8g Benzocycloalkanone motifCDK9/CyclinT & HaspinDual Inhibitor[3]
Compound 4g Substituted aryl amine at C4MCF-7 (Breast Cancer)15.56 µM[4]
P1 Substituted pyrimidine at C3HOS (Osteosarcoma)88.79 nM[5]

Key SAR Insights:

  • Position C3: This position is critical for activity, with various substitutions leading to potent inhibition. Bulky and aromatic groups, often containing sulfonamide moieties, have proven effective for kinase inhibition.[1]

  • Position N1: Substitution at the N1 position of the pyrrole ring can modulate activity and pharmacokinetic properties.[6]

  • Position C5: This position often accommodates groups that interact with the solvent-exposed region of the kinase binding site, influencing selectivity and potency.[1][6]

  • Nitrogen at Position 7: The nitrogen atom in the pyridine ring is crucial for forming a key hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP binding pocket.[2]

Deciphering the Mechanism: Experimental Protocols

The biological evaluation of these 7-azaindole analogs typically involves a series of in vitro assays to determine their potency and selectivity.

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][4]

Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The assay is typically performed in a multi-well plate format and contains the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The test compounds are added at various concentrations and incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is detected using various methods, such as radioisotope labeling (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated substrate.

  • Data Analysis: The amount of substrate phosphorylation is quantified, and the IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[3]

Visualizing the Pathways and Processes

To better understand the context of 7-azaindole analog activity, the following diagrams illustrate a key signaling pathway they often target and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 7-Azaindole) synthesis Chemical Synthesis (e.g., Coupling Reactions) start->synthesis purification Purification & Characterization (e.g., HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., MTT, Kinase Assay) purification->in_vitro Test Compounds cell_culture Cell Culture (Cancer Cell Lines) cell_culture->in_vitro data_analysis Data Analysis (IC50/GI50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar Activity Data

A typical experimental workflow for SAR studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras RAS receptor->ras raf RAF (e.g., B-RAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor 7-Azaindole Analog (e.g., Vemurafenib) inhibitor->raf

The MAPK/ERK signaling pathway, a common target.

References

Comparative analysis of 1H-pyrrolo[2,3-b]pyridine-based drugs.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1][2] Its structure is adept at mimicking the adenine ring of ATP, enabling it to form crucial hydrogen bonds within the ATP-binding site of various kinases.[3] This guide provides a comparative analysis of key drugs based on this scaffold, focusing on their mechanism of action, performance data, and the experimental protocols used for their evaluation.

Comparative Analysis of Key Drugs

This analysis focuses on three prominent tyrosine kinase inhibitors (TKIs) that feature the 1H-pyrrolo[2,3-b]pyridine core: Pazopanib, Varlitinib, and Repotrectinib. While all are kinase inhibitors, they target distinct pathways and have different clinical applications.

Pazopanib is a multi-targeted TKI primarily used in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[4][5][6] It potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α, -β), and c-Kit, thereby disrupting tumor angiogenesis and growth.[4][6][7]

Varlitinib is a potent, reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[8][9][10] Its clinical development has focused on cancers where these receptors are overexpressed, such as gastric, biliary tract, and breast cancers.[9][11][12]

Repotrectinib is a next-generation TKI designed to target ROS1 and TRK fusion proteins.[13] Its compact macrocyclic structure allows it to overcome steric hindrance that can lead to resistance against other TKIs, making it effective in both TKI-naïve patients and those who have developed resistance mutations.[13] It is approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[14]

Performance Data

Quantitative data for each drug's inhibitory potency and clinical efficacy are summarized below.

Table 1: In Vitro Inhibitory Potency (IC50)
CompoundPrimary TargetsIC50 (nM)
Pazopanib VEGFR-110[7]
VEGFR-230[6][7]
VEGFR-347[6][7]
PDGFR-α71[7]
PDGFR-β84[6][7]
c-Kit74[6][7]
Varlitinib EGFR (HER1)7[8]
HER22[8]
HER44[8]
Repotrectinib ROS1Data not readily available in public domain
TRKA/B/CData not readily available in public domain
Table 2: Clinical Efficacy Data
DrugIndicationTrial/Patient GroupObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)
Pazopanib Advanced RCCPhase III (Treatment-Naïve)30% (approx.)11.1 months[7]Not Reported
Advanced RCCPhase III (Overall Population)Not Reported9.2 months[7]Not Reported
Varlitinib Advanced Gastric Cancer (with Paclitaxel)Phase Ib/II31%[9]3.3 months[9]Not Reported
Repotrectinib ROS1+ NSCLCTRIDENT-1 (TKI-Naïve)79%[13][14][15]35.7 months[13][15]34.1 months[13][15]
ROS1+ NSCLCTRIDENT-1 (1 prior TKI, no chemo)38%[13]9.0 months[13]14.8 months[13]

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the primary signaling pathways targeted by each drug.

pazopanib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis varlitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Varlitinib Varlitinib Varlitinib->EGFR Varlitinib->HER2 Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation repotrectinib_pathway cluster_membrane Cytoplasm cluster_cytoplasm_downstream Downstream Signaling cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein STAT3 STAT3 Pathway ROS1_Fusion->STAT3 RAS_MAPK RAS-MAPK Pathway ROS1_Fusion->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ROS1_Fusion->PI3K_AKT Repotrectinib Repotrectinib Repotrectinib->ROS1_Fusion Transcription Gene Transcription STAT3->Transcription RAS_MAPK->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation kinase_assay_workflow prep 1. Prepare serial dilutions of test compound setup 2. Add compound, kinase, and substrate to assay plate prep->setup initiate 3. Initiate reaction with ATP and incubate setup->initiate terminate 4. Terminate reaction and deplete remaining ATP initiate->terminate signal 5. Convert ADP to ATP and generate luminescent signal terminate->signal analyze 6. Measure luminescence and calculate IC50 value signal->analyze cell_proliferation_workflow seed 1. Seed cancer cells in 96-well plate treat 2. Treat cells with serial dilutions of drug seed->treat incubate 3. Incubate for 48-72 hours treat->incubate add_reagent 4. Add metabolic reagent (e.g., MTT, MTS) incubate->add_reagent measure 5. Measure absorbance (proportional to viable cells) add_reagent->measure analyze 6. Calculate GI50 value measure->analyze xenograft_workflow acclimate 1. Acclimatize immunodeficient mice implant 2. Subcutaneously implant human tumor cells acclimate->implant monitor 3. Monitor tumor growth until target volume is reached implant->monitor randomize 4. Randomize mice into control and treatment groups monitor->randomize treat 5. Administer drug/vehicle and monitor for toxicity randomize->treat endpoint 6. Measure final tumor volume and weight treat->endpoint

References

Validation of in vitro results for 7-azaindole N-oxide compounds in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Validation of In Vitro Results for Novel 7-Azaindole Compounds in Oncology Research.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of three recently developed 7-azaindole derivatives, summarizing their in vitro efficacy and subsequent in vivo validation. The presented data aims to offer a clear, objective overview to aid researchers in the evaluation and potential application of these compounds in preclinical and clinical development.

Comparative Analysis of In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for three distinct 7-azaindole compounds, each targeting a different protein implicated in cancer progression. While comprehensive in vivo quantitative data from the cited studies were not fully available, the existing information provides a strong basis for the translation of in vitro findings.

Compound 1: 7-AID, a DDX3 Helicase Inhibitor

The 7-azaindole derivative, 7-AID, has been identified as a potent inhibitor of the DEAD-box helicase DDX3, a protein implicated in tumorigenesis and metastasis.[1]

In Vitro Efficacy
Assay Type Cell Line
Cytotoxicity (MTT Assay)HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
MDA-MB-231 (Breast Cancer)
In Vivo Validation
Model Assay
Chicken EmbryoChorioallantoic Membrane (CAM) Assay

Compound 2: MR-2088, a ULK1/2 Kinase Inhibitor

MR-2088 is a 7-azaindole-based inhibitor targeting the UNC-51-like kinases 1 and 2 (ULK1/2), which are key regulators of autophagy, a process often hijacked by cancer cells for survival.

In Vitro Efficacy
Assay Type Target
Biochemical AssayULK1
ULK2
Cell-Based Assay Cell Line
NanoBRET Intracellular Kinase AssayH2030 (Non-Small Cell Lung Cancer)
In Vivo Validation
Model Study Type
MousePharmacokinetics

Compound 3: An Azaindole Derivative Targeting KIFC1

An unnamed azaindole compound has been shown to target the kinesin family member C1 (KIFC1), a motor protein involved in cell division, particularly in cancer cells.

In Vitro Efficacy
Assay Type Cell Line
Proliferation AssayHEPG2 (Liver Cancer)
SNU-398 (Liver Cancer)
In Vivo Validation
Model Treatment
Rat Xenograft (HEPG2 cells)Not specified

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following are generalized protocols for the key experiments cited. Specific parameters from the original studies were not fully available in the reviewed abstracts.

In Vitro Assays

  • MTT Cell Viability Assay:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the 7-azaindole compound for a specified period (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

  • Wound Healing (Scratch) Assay:

    • Cells are grown to a confluent monolayer in a culture plate.

    • A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

    • The cells are washed to remove debris and then treated with the test compound.

    • The closure of the wound is monitored and imaged at different time points. The rate of cell migration is quantified by measuring the change in the wound area over time.

In Vivo Assays

  • Chick Chorioallantoic Membrane (CAM) Assay:

    • Fertilized chicken eggs are incubated for 3-4 days.

    • A small window is made in the shell to expose the CAM.

    • A sterile filter paper disc or a carrier sponge containing the test compound is placed on the CAM.

    • The eggs are further incubated for 2-3 days.

    • The CAM is then examined for changes in blood vessel formation. Anti-angiogenic effects are quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to a control.

  • Xenograft Tumor Model (Mouse/Rat):

    • Human cancer cells are cultured and then injected subcutaneously into the flank of immunocompromised mice or rats.

    • Tumors are allowed to grow to a palpable size.

    • The animals are then randomized into treatment and control groups.

    • The treatment group receives the 7-azaindole compound via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and the general workflows of the in vitro and in vivo experiments.

G cluster_0 7-AID Targeting DDX3 7-AID 7-AID DDX3 DDX3 7-AID->DDX3 Inhibition mRNA_Translation mRNA Translation DDX3->mRNA_Translation Cell_Proliferation Cell Proliferation & Survival mRNA_Translation->Cell_Proliferation G cluster_1 MR-2088 Targeting ULK1/2 MR-2088 MR-2088 ULK1/2 ULK1/2 MR-2088->ULK1/2 Inhibition Autophagy_Initiation Autophagy Initiation ULK1/2->Autophagy_Initiation Cancer_Cell_Survival Cancer Cell Survival Autophagy_Initiation->Cancer_Cell_Survival G cluster_2 Azaindole Targeting KIFC1 Azaindole Azaindole KIFC1 KIFC1 Azaindole->KIFC1 Inhibition Mitotic_Spindle_Formation Mitotic Spindle Formation KIFC1->Mitotic_Spindle_Formation Cell_Division Cancer Cell Division Mitotic_Spindle_Formation->Cell_Division G cluster_3 In Vitro to In Vivo Validation Workflow In_Vitro_Screening In Vitro Screening (MTT, etc.) Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Model In Vivo Model (CAM, Xenograft) Lead_Identification->In_Vivo_Model Pharmacokinetics Pharmacokinetic Studies Lead_Identification->Pharmacokinetics Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) In_Vivo_Model->Efficacy_Assessment Preclinical_Candidate Preclinical Candidate Efficacy_Assessment->Preclinical_Candidate Pharmacokinetics->Preclinical_Candidate

References

Benchmarking New 7-Azaindole Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to mimic the adenine core of ATP allows for strong binding to the hinge region of various kinases, making it a valuable starting point for the development of novel therapeutics. This guide provides an objective comparison of the performance of recently developed 7-azaindole derivatives against established kinase inhibitors, supported by experimental data.

Disclaimer: While the focus of this guide is on 7-azaindole N-oxide derivatives, publicly available quantitative inhibitory data for this specific subclass is limited. Therefore, this guide presents data for the broader class of 7-azaindole derivatives as a close proxy. The introduction of an N-oxide group can influence a molecule's physicochemical properties and biological activity, a factor that should be considered in further research.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 7-azaindole derivatives against several key kinase targets, alongside the IC50 values of well-established inhibitors for the same targets. This allows for a direct quantitative comparison of potency.

Table 1: Inhibition of VEGFR-2 and p38 MAPK

Compound ClassCompound/InhibitorTarget KinaseIC50 (nM)
New 7-Azaindole Derivatives 7-azaindole analogue 178dVEGFR-237
6-azaindole derivative 178cVEGFR-248
C-3 aryl-7-azaindole derivativep38 MAP kinase60[1]
Known Inhibitors SorafenibVEGFR-282 - 90
SunitinibVEGFR-22
SB203580 (Adezmapimod)p38 MAPK50 - 500[2]
Ralimetinib (LY2228820)p38 MAPK7

Table 2: Inhibition of Other Oncologically Relevant Kinases

Compound ClassCompound/InhibitorTarget KinaseIC50 (nM)
New 7-Azaindole Derivatives Compound 8lHaspin14[3]
Compound 8gCDK9/CyclinT(micromolar range)[3]
Compound 8hCDK9/CyclinT & Haspin(micromolar range)[3]
Compound 97JAK21
C-3 aryl-7-azaindole derivative 94JAK2260[4]
7-azaindole derivative 164CDK17
7-azaindole derivative 164CDK23
Known Inhibitors RoscovitineCDK1/CDK2450/700
TosedostatPIM-12500

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays commonly used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in the reaction after the kinase reaction is complete. The luminescent signal is inversely proportional to kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Test compounds (e.g., 7-azaindole derivatives)

  • Kinase assay buffer

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • Reaction Setup: To each well of the assay plate, add the test compound, purified kinase, and the specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to an untreated control. Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex information.

Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_response Cellular Responses Cytokines Cytokines (e.g., TNF-α, IL-1) TAK1 TAK1 Cytokines->TAK1 ASK1 ASK1 Cytokines->ASK1 MEKKs MEKKs Cytokines->MEKKs Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->TAK1 Stress->ASK1 Stress->MEKKs MKK3_6 MKK3/6 TAK1->MKK3_6 ASK1->MKK3_6 MEKKs->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis MK2->Apoptosis CellCycle Cell Cycle Arrest MK2->CellCycle ATF2->Inflammation ATF2->Apoptosis ATF2->CellCycle Inhibitor 7-Azaindole Derivatives (p38 Inhibitors) Inhibitor->p38

Caption: p38 MAPK signaling pathway and the inhibitory action of 7-azaindole derivatives.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Prepare 7-Azaindole Derivative Dilutions Dispense Dispense Compound & Reaction Mix to Plate Compound->Dispense ReactionMix Prepare Kinase/ Substrate/ATP Mix ReactionMix->Dispense Incubate Incubate at 30°C Dispense->Incubate AddReagent Add Luminescence Detection Reagent Incubate->AddReagent ReadPlate Read Luminescence AddReagent->ReadPlate CalcInhibition Calculate % Inhibition ReadPlate->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine 7-Oxide Kinase Inhibitors: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity with Supporting Experimental Data.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural similarity to the purine core of ATP allows for effective competition at the kinase active site. This guide provides a comparative analysis of the cross-reactivity profiles of several 1H-pyrrolo[2,3-b]pyridine 7-oxide kinase inhibitors, presenting available quantitative data, detailed experimental methodologies for assessing selectivity, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine-based inhibitors against their primary targets and a selection of off-target kinases. While comprehensive kinome-wide screening data is not publicly available for all compounds, the presented data offers valuable insights into their selectivity.

Table 1: Inhibitory Activity of NCB-0846 (TNIK Inhibitor)

Kinase TargetIC50 (nM)% Inhibition @ 100 nM
TNIK 21 >80%
FLT3N/A>80%
JAK3N/A>80%
PDGFRαN/A>80%
TrkAN/A>80%
CDK2/CycA2N/A>80%
HGKN/A>80%
N/A: Not Available in the reviewed literature. Data from Cayman Chemical[1] and MedChemExpress[2][3].

Table 2: Inhibitory Activity of Compound 4h (FGFR Inhibitor)

Kinase TargetIC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4712
Data from RSC Publishing[4] and PMC[5]. Broader kinome screening data is not readily available in the public domain.

Table 3: Inhibitory Activity of a selective 1H-pyrrolo[2,3-b]pyridine-based JAK3 Inhibitor

Kinase TargetIC50 (nM)Selectivity vs. JAK3
JAK3 <0.5 -
JAK1>200>400-fold
JAK2>500>1000-fold
TYK2>500>1000-fold
Data is representative of highly selective compounds from this class. Specific IC50 values can vary between different assays and specific molecular structures[6][7].

Experimental Protocols

Accurate assessment of kinase inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed kinase inhibition assays.

KINOMEscan® Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Protocol:

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate an affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate.

  • Incubation: The reaction is incubated at room temperature with shaking for 1 hour to allow for binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound protein.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) are determined from a dose-response curve.[8][9][10][11]

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a multi-well plate to allow the phosphorylation reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the reagents for a luciferase-based ATP detection. This is incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. IC50 values are determined by plotting the signal against the inhibitor concentration.

Z'-LYTE™ Kinase Assay

This is a fluorescence resonance energy transfer (FRET)-based assay for measuring kinase activity.

Principle: The assay uses a peptide substrate labeled with two different fluorophores (a donor and an acceptor). When the peptide is not phosphorylated, a specific protease can cleave it, disrupting FRET. Phosphorylation by the kinase protects the peptide from cleavage, thus maintaining the FRET signal.

Protocol:

  • Kinase Reaction: The kinase, FRET-peptide substrate, ATP, and test inhibitor are incubated together.

  • Development Reaction: A site-specific protease is added to the reaction. This protease will only cleave the non-phosphorylated substrates.

  • FRET Measurement: The fluorescence is measured at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: The ratio of the two emission signals is calculated. A higher ratio indicates more phosphorylation (i.e., less cleavage). IC50 values are determined from a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed inhibitors.

Wnt_Signaling_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds & Activates Nucleus Nucleus Beta_Catenin->Nucleus Translocates to Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription TNIK TNIK TCF_LEF->TNIK Interacts with NCB0846 NCB-0846 NCB0846->TNIK Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates Compound4h Compound 4h Compound4h->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCG->Cell_Response

Caption: Overview of the FGFR signaling cascade and inhibition by Compound 4h.

JAK_STAT_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK JAK_Inhibitor JAK3 Inhibitor JAK_Inhibitor->JAK Inhibits (e.g., JAK3) STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Target_Genes Target Gene Expression STAT_dimer->Target_Genes Regulates Transcription

Caption: The JAK/STAT signaling pathway and the mechanism of selective JAK3 inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (1H-Pyrrolo[2,3-b]pyridines) Primary_Screen Primary Screen (e.g., ADP-Glo™ @ single concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (e.g., Z'-LYTE™) Hit_Identification->Dose_Response Active No_Hit Inactive Hit_Identification->No_Hit Inactive IC50 IC50 Determination Dose_Response->IC50 Selectivity_Screen Broad Kinase Panel Screen (e.g., KINOMEscan®) IC50->Selectivity_Screen Selectivity_Profile Selectivity Profile (Kd or % Inhibition vs. Kinome) Selectivity_Screen->Selectivity_Profile Cellular_Assay Cellular Assays (Target Engagement & Phenotypic) Selectivity_Profile->Cellular_Assay Selective Non_Selective Non-Selective Selectivity_Profile->Non_Selective Non-Selective Lead_Candidate Lead Candidate Selection Cellular_Assay->Lead_Candidate

References

Unveiling the Anticancer Potential: A Comparative Analysis of 7-Azaindole N-Oxide Derivatives Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, 7-azaindole scaffolds have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the efficacy of various 7-azaindole N-oxide and other 7-azaindole derivatives against a panel of human cancer cell lines. The data presented herein, supported by detailed experimental protocols and mechanistic pathway diagrams, is intended to aid researchers, scientists, and drug development professionals in their quest for more effective cancer treatments.

Quantitative Efficacy Analysis

The cytotoxic and anti-proliferative activities of several novel 7-azaindole derivatives have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, key indicators of a compound's potency, are summarized in the tables below.

Table 1: Efficacy of 7-Azaindole Derivatives Against Breast Cancer Cell Lines

Compound IDCell LineIC50 / GI50 (µM)Proposed Mechanism of Action
4g MCF-715.56 (GI50)[1]PARP Inhibition[1]
4a MCF-7Good ActivityPARP Inhibition[1]
4b MCF-7Good ActivityPARP Inhibition[1]
4c MCF-7Good ActivityPARP Inhibition[1]
4h MCF-7Good ActivityPARP Inhibition[1]
4i MCF-7Good ActivityPARP Inhibition[1]
4f MCF-75.781 (IC50)[2]Not Specified
7-AID MCF-714.12 (IC50)[3][4]DDX3 Inhibition[3][4]
7-AID MDA-MB-23112.69 (IC50)[3][4]DDX3 Inhibition[3][4]
Compound 1 MCF-73.4 (IC50)DNA Binding[5]
Compound 3 MCF-72.0 (IC50)DNA Binding[5]
7a MDA-MB-2310.01 - 0.68 (GI50)Not Specified
7b MDA-MB-2310.01 - 0.68 (GI50)Not Specified
7d MDA-MB-2310.01 - 0.68 (GI50)Not Specified
7g MDA-MB-2310.01 - 0.68 (GI50)Not Specified

Table 2: Efficacy of 7-Azaindole Derivatives Against Other Cancer Cell Lines

Compound IDCell LineIC50 / GI50 (µM)Proposed Mechanism of Action
4f HepG2 (Hepatoma)8.077 (IC50)[2]Not Specified
7-AID HeLa (Cervical)16.96 (IC50)[3][4]DDX3 Inhibition[3][4]
Compound 1 HOS (Osteosarcoma)3.8 (IC50)[5]DNA Binding[5]
Compound 2 HOS (Osteosarcoma)3.9 (IC50)[5]DNA Binding[5]
Compound 3 HOS (Osteosarcoma)2.5 (IC50)[5]DNA Binding[5]
Compound 1 LNCaP (Prostate)>3.8 (IC50)DNA Binding[5]
Compound 2 LNCaP (Prostate)>3.8 (IC50)DNA Binding[5]
Compound 3 LNCaP (Prostate)>3.8 (IC50)DNA Binding[5]
Meriolins (e.g., 3e) Jurkat (Leukemia), Ramos (Lymphoma)Nanomolar Range (IC50)Intrinsic Mitochondrial Death Pathway
7a HeLa (Cervical)0.01 - 0.68 (GI50)Not Specified
7b HeLa (Cervical)0.01 - 0.68 (GI50)Not Specified
7d HeLa (Cervical)0.01 - 0.68 (GI50)Not Specified
7g HeLa (Cervical)0.01 - 0.68 (GI50)Not Specified
7a MIA PaCa (Pancreatic)0.01 - 0.68 (GI50)Not Specified
7b MIA PaCa (Pancreatic)0.01 - 0.68 (GI50)Not Specified
7d MIA PaCa (Pancreatic)0.01 - 0.68 (GI50)Not Specified
7g MIA PaCa (Pancreatic)0.01 - 0.68 (GI50)Not Specified
7a IMR 32 (Neuroblastoma)0.01 - 0.68 (GI50)Not Specified
7b IMR 32 (Neuroblastoma)0.01 - 0.68 (GI50)Not Specified
7d IMR 32 (Neuroblastoma)0.01 - 0.68 (GI50)Not Specified
7g IMR 32 (Neuroblastoma)0.01 - 0.68 (GI50)Not Specified

It is noteworthy that compound 4f demonstrated a dramatic difference in its IC50 values between tumor and healthy cell lines, with an IC50 of over 100 µmol/L in the HL7702 liver cell line, suggesting a favorable therapeutic window.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 7-azaindole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Cell Treatment: Cells are treated with the 7-azaindole derivatives for the desired time.

  • Staining: A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) in PBS is prepared. The treated cells are washed with PBS and then stained with the AO/EB solution.

  • Visualization: The stained cells are immediately visualized under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed and fragmented chromatin, and necrotic cells have a uniformly orange-red nucleus.[1]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested by trypsinization (for adherent cells), and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Mechanistic Insights: Signaling Pathways and Experimental Workflow

The anticancer activity of 7-azaindole derivatives is attributed to their interaction with various cellular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms of action and a general experimental workflow for their evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 7-Azaindole N-Oxide Derivatives characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity/Viability Assays (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assays (AO/EB Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle pathway_analysis Signaling Pathway Analysis cell_cycle->pathway_analysis target_id Target Identification (e.g., Docking) pathway_analysis->target_id target_id->synthesis Lead Optimization PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition by 7-Azaindole Derivative cluster_cell_fate Cell Fate dna_ssb DNA Single-Strand Break (SSB) parp PARP dna_ssb->parp recruits ber Base Excision Repair (BER) parp->ber initiates dna_dsb DNA Double-Strand Break (DSB) parp->dna_dsb accumulation of unrepaired SSBs leads to ber->dna_ssb repairs inhibitor 7-Azaindole Derivative inhibitor->parp inhibits apoptosis Apoptosis dna_dsb->apoptosis DDX3_Inhibition_Pathway cluster_ddx3_function Normal DDX3 Function cluster_inhibition Inhibition by 7-Azaindole Derivative cluster_cell_fate Cell Fate ddx3 DDX3 Helicase translation Translation Initiation ddx3->translation translation_inhibition Inhibition of Translation ddx3->translation_inhibition cell_proliferation Cell Proliferation & Survival translation->cell_proliferation inhibitor 7-AID inhibitor->ddx3 inhibits apoptosis Apoptosis translation_inhibition->apoptosis Tubulin_Inhibition_Pathway cluster_microtubule_dynamics Microtubule Dynamics cluster_inhibition Inhibition by 7-Azaindole Derivative cluster_cell_fate Cell Fate tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules polymerization disruption Disruption of Microtubule Dynamics tubulin->disruption microtubules->tubulin depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_spindle->disruption inhibitor Tubulin Polymerization Inhibitor inhibitor->tubulin binds to mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

In Silico Modeling and Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their 7-oxide analogs. This guide provides a comparative analysis of their biological activities, supported by in silico modeling data and detailed experimental protocols.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a 7-oxide moiety can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced biological activity and selectivity. This guide offers a comparative overview of various 1H-pyrrolo[2,3-b]pyridine analogs, including their 7-oxide derivatives, as inhibitors of key kinases implicated in cancer and other diseases.

Comparative Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs

The following tables summarize the in vitro biological activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines and kinase targets. These compounds showcase the potential of this scaffold in developing potent and selective therapeutic agents.

Table 1: Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
4f MCF-7 (Breast Cancer)5.781[1]
HepG2 (Liver Cancer)8.077[1]
HL7702 (Normal Liver)>100[1]
4g MCF-7 (Breast Cancer)15.56 (GI50)[2]
7-AID HeLa (Cervical Cancer)16.96[3]
MCF-7 (Breast Cancer)14.12[3]
MDA-MB-231 (Breast Cancer)12.69[3]
P1 HOS (Osteosarcoma)0.08879[4]
L929 (Normal Fibroblast)140.49[4]

Table 2: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[5]
FGFR29[5]
FGFR325[5]
FGFR4712[5]
11h PDE4B140[6]
7-AID DDX3- (Docking Score: -7.99 kcal/mol)[3]

In Silico Modeling and Docking Studies

Molecular docking studies have been instrumental in elucidating the binding modes of 1H-pyrrolo[2,3-b]pyridine analogs within the ATP-binding pockets of various kinases. These studies reveal key interactions that contribute to their inhibitory potency.

For instance, the 1H-pyrrolo[2,3-b]pyridine core of one derivative forms crucial hydrogen bonds with the hinge region residues of FGFR1 (PDB code: 3C4F), specifically with the backbone carbonyl of E562 and the NH of A564.[5] Similarly, a 7-azaindole derivative (7-AID) was shown to interact with key residues Tyr200 and Arg202 within the binding pocket of the DDX3 helicase.[3]

The following diagram illustrates a generalized workflow for the in silico evaluation of these compounds.

G cluster_0 In Silico Modeling Workflow start Ligand and Protein Preparation docking Molecular Docking Simulation start->docking analysis Binding Mode and Interaction Analysis docking->analysis md_sim Molecular Dynamics Simulation (Optional) analysis->md_sim sar Structure-Activity Relationship (SAR) Analysis analysis->sar free_energy Binding Free Energy Calculation md_sim->free_energy free_energy->sar optimization Lead Optimization sar->optimization

In Silico Drug Discovery Workflow

Experimental Protocols

The biological evaluation of 1H-pyrrolo[2,3-b]pyridine analogs typically involves a series of in vitro assays to determine their cytotoxic and enzyme inhibitory activities.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using various biochemical assays.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the kinase, a specific substrate, and ATP.

  • Compound Addition: The test compounds are added at varying concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is calculated from the dose-response curve.

The following diagram illustrates a typical experimental workflow for the evaluation of these compounds.

G cluster_1 Experimental Evaluation Workflow synthesis Compound Synthesis and Characterization in_vitro In Vitro Biological Evaluation synthesis->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity kinase_assay Kinase Inhibition Assays in_vitro->kinase_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis kinase_assay->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

Drug Candidate Evaluation Workflow

Signaling Pathways

1H-Pyrrolo[2,3-b]pyridine analogs have been shown to target various signaling pathways that are crucial for cancer cell proliferation, survival, and migration. One such pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often aberrantly activated in various cancers.

The diagram below illustrates the FGFR signaling cascade and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

G cluster_2 FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Inhibitor 1H-Pyrrolo[2,3-b]pyridine Analog Inhibitor->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Inhibition

References

Safety Operating Guide

Essential Disposal Procedures for 1H-Pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1H-Pyrrolo[2,3-b]pyridine 7-oxide is crucial for laboratory safety and environmental protection. This compound and its derivatives should be treated as hazardous waste. The aggregated GHS information for 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate indicates that it is harmful if swallowed and causes serious eye damage[1]. Therefore, meticulous handling and disposal are required.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

Step Procedure Key Considerations
1 Waste Identification and Segregation Treat all materials contaminated with this compound as hazardous waste. This includes unused product, reaction residues, contaminated lab supplies (e.g., gloves, wipes, absorbent paper), and empty containers[2]. Do not mix solid waste with liquid waste[2]. Segregate this waste stream from incompatible chemicals, such as strong acids and oxidizing agents[2].
2 Packaging Solid Waste Place dry, solid this compound waste into its original container if possible, or a clearly labeled, compatible container[2]. For contaminated lab supplies, double-bag the waste in clear plastic bags to allow for visual inspection by EHS personnel.
3 Packaging Liquid Waste Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be compatible with the solvents used.
4 Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
5 Storage Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.
6 Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash[2]. The recommended disposal method for similar compounds is incineration or other specialized treatments[2].

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

A Identify Waste (Solid & Liquid) B Segregate Waste (Avoid Incompatibles) A->B C Package Solid Waste (Labeled Container) B->C D Package Liquid Waste (Labeled Container) B->D E Store in Designated Secondary Containment Area C->E D->E F Contact EHS for Waste Pickup E->F G Final Disposal by Authorized Personnel F->G

Caption: Workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Personal Precautions: Use personal protective equipment, including chemical impermeable gloves, and avoid dust formation. Avoid breathing vapors, mist, or gas[3].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[3].

  • Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal[3].

First-Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[4].

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician[4].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[4].

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[4].

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1H-Pyrrolo[2,3-b]pyridine 7-oxide, a heterocyclic compound utilized in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be necessary for splash hazards.To prevent eye contact and serious eye damage.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).[4][5] Gloves must be disposable, powder-free, and inspected before use.To avoid skin contact and irritation.
Body Protection Fire/flame resistant and impervious clothing, such as a long-sleeved laboratory coat.[4] For higher risk scenarios, coveralls may be appropriate.To protect skin from accidental splashes or contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5] If dust or aerosols are generated, an N95 or higher-rated respirator may be required.To prevent inhalation and respiratory irritation.[2]
Footwear Closed-toe shoes made of a low-permeability material.To protect feet from spills.

Experimental Protocols: Safe Handling and Operational Plans

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition and use non-sparking tools to prevent fire, as the compound may be combustible.[4][5]

  • Take precautionary measures against static discharge.[2]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[4][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Wash hands thoroughly after handling the compound.[2][3]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store apart from foodstuff containers.[4]

Emergency Procedures

Exposure Scenario First-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3][4][5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]
Accidental Release/Spill Evacuate personnel to a safe area.[4][5] Wear appropriate PPE. Avoid dust formation.[4] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4][5] Prevent the chemical from entering drains.[4][5]

Disposal Plan

All waste containing this compound, including unused product and contaminated materials (e.g., gloves, filter paper, containers), must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste separate.[6]

  • Containment: Place the waste in a clearly labeled, sealed, and compatible container. For contaminated lab supplies, double-bagging is recommended.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[6]

Workflow and Logical Relationships

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical in Fume Hood prep_eng->handle_chem handle_avoid Avoid Dust/Aerosol Formation handle_chem->handle_avoid emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure disp_segregate Segregate Hazardous Waste handle_avoid->disp_segregate disp_contain Contain in Labeled Container disp_segregate->disp_contain disp_store Store in Designated Area disp_contain->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose emergency_spill_action Evacuate, Contain, Clean-up emergency_spill->emergency_spill_action emergency_exposure_action Administer First Aid & Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine 7-oxide

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